4-Chlorocinnamic acid

Catalog No.
S600200
CAS No.
940-62-5
M.F
C9H7ClO2
M. Wt
182.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorocinnamic acid

CAS Number

940-62-5

Product Name

4-Chlorocinnamic acid

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enoic acid

Molecular Formula

C9H7ClO2

Molecular Weight

182.60 g/mol

InChI

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+

InChI Key

GXLIFJYFGMHYDY-ZZXKWVIFSA-N

SMILES

Array

solubility

0.546 mg/mL
insoluble in water; soluble in oils
slightly soluble (in ethanol)

Synonyms

(2E)-3-(4-Chlorophenyl)-2-propenoic Acid; NSC 52172;

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Cl

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)Cl

The exact mass of the compound 4-Chlorocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52172. It belongs to the ontological category of monochlorobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fundamental Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of 4-Chlorocinnamic acid.

Property Category Details
CAS Registry Number 1615-02-7 [1] [2] [3]
Molecular Formula / Weight C9H7ClO2 / 182.60 g/mol [1] [4] [5]
IUPAC Name (E)-3-(4-chlorophenyl)prop-2-enoic acid [6] [5]
Melting Point 248-250 °C (lit.) [1]
Appearance White to off-white fine crystalline powder [1] [4] [5]
pKa 4.41 (at 25℃) [1]
Solubility Slightly soluble in DMSO, Methanol, Ethyl Acetate [1]. For detailed quantitative solubility, see the section below.

Synthetic Methodologies

This compound can be synthesized through several routes, with the Knoevenagel condensation being a common and high-yielding method.

Primary Synthesis Route: Knoevenagel Condensation

This method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base catalyst like piperidine [7]. The following diagram outlines the experimental workflow:

G Start Start Reaction Step1 Dissolve 4-Chlorobenzaldehyde in excess Acetone Start->Step1 Step2 Slowly add 1% NaOH Solution Maintain 20-30°C Step1->Step2 Step3 Formation of Intermediate Precipitate Step2->Step3 Step4 Agitate Mixture for ~5 days Step3->Step4 Step5 Separate Crude Intermediate Product Step4->Step5 Step6 Oxidation with NaOCl in 2% NaOH Step5->Step6 Step7 Heat with Stirring up to 100°C Step6->Step7 Step8 Filter off Undissolved Organics Step7->Step8 Step9 Acidify Filtrate to pH=1 with H₂SO₄ Step8->Step9 End Filter, Wash, Dry Yield: ~75% Step9->End

Synthesis and oxidation workflow for this compound.

Detailed Experimental Protocol [8]:

  • Step 1: Condensation. 66 g (0.47 mol) of 4-chlorobenzaldehyde is dissolved in 150 mL of acetone. Approximately 290 mL of a 1% (w/v) sodium hydroxide (NaOH) solution is added slowly while maintaining the reaction temperature between 20°C and 30°C. A snow-white precipitate forms initially, followed by a phase separation of a yellow organic phase. The mixture is occasionally shaken or stirred for about 5 days at room temperature.
  • Step 2: Oxidation. The crude intermediate product (presumed to be 4-chlorobenzalacetone) is separated. It is then melted under a 2% NaOH solution (5 g of crude per 50 mL of 2% NaOH) at about 50°C. The mixture is cooled to room temperature with vigorous stirring to form a suspension. 50 mL of 12.5% sodium hypochlorite (NaOCl) is added, and the mixture is stirred for one hour.
  • Step 3: Work-up. The reaction mixture is heated with stirring until the solids melt, continuing to heat in steps up to 100°C. Any undissolved organics are filtered off while the solution is hot. The filtrate is allowed to cool and is then acidified to pH = 1 using 20% sulfuric acid. The resulting precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried to yield snow-white crystals of this compound with a melting point >248°C and a yield of approximately 75%.
Alternative Synthetic Routes

Other synthetic pathways offer high yields under specific conditions:

Starting Materials Conditions Reported Yield
4-Chlorobenzaldehyde + Malonic acid [7] Piperidine; pyridine; 22°C; 3h; ultrasound 99%
Methyl 3-(4-chlorophenyl)propenoate [7] Lithium hydroxide monohydrate; THF/water; 20°C; 2h 98%
(2RS,3SR)-2,3-dibromo-3-(4-chlorophenyl)propanoic acid [7] Zinc; acetic acid; microwave irradiation; 1 min 97%
1-Chloro-4-iodobenzene + Acrylic acid [7] KOH; Palladium catalyst; 25°C; Heck reaction 95%

Solubility and Thermodynamic Data

Understanding solubility is critical for crystallization and purification. The following table presents the mole fraction solubility of trans-4-chlorocinnamic acid in twelve pure solvents across a temperature range, as determined by the static gravimetric method [9].

Solvent 283.15 K 293.15 K 303.15 K 313.15 K 323.15 K
1,4-Dioxane - 5.03E-02 6.74E-02 8.86E-02 1.14E-01
Acetone 2.28E-02 3.08E-02 4.09E-02 5.33E-02 6.83E-02
n-Butanol 1.32E-02 1.84E-02 2.51E-02 3.36E-02 4.42E-02
Ethanol 1.05E-02 1.51E-02 2.11E-02 2.89E-02 3.88E-02
n-Propanol 9.56E-03 1.39E-02 1.97E-02 2.73E-02 3.71E-02
Isopropanol 7.97E-03 1.18E-02 1.70E-02 2.39E-02 3.29E-02
Isobutanol 6.68E-03 1.01E-02 1.48E-02 2.12E-02 2.97E-02
Methanol 5.19E-03 7.84E-03 1.15E-02 1.65E-02 2.31E-02
Methyl Acetate 4.49E-03 6.40E-03 8.94E-03 1.22E-02 1.63E-02
Ethyl Acetate 3.39E-03 4.93E-03 7.00E-03 9.68E-03 1.31E-02
Acetonitrile 2.62E-03 3.79E-03 5.34E-03 7.35E-03 9.89E-03
Water 2.55E-05 3.75E-05 5.37E-05 7.49E-05 1.02E-04

Key Findings from Solubility Study [9]:

  • Solubility Order: The solubility increases with temperature in all solvents. At 323.15 K, the solubility from highest to lowest is: 1,4-Dioxane > Acetone > n-Butanol > Ethanol > n-Propanol > Isopropanol > Isobutanol > Methanol > Methyl Acetate > Ethyl Acetate > Acetonitrile > Water.
  • Modeling: The experimental data were effectively correlated using the modified Apelblat model and the Yaws model, with the modified Apelblat model showing superior accuracy.
  • Application: This data is essential for selecting an optimal solvent system for the solution crystallization of trans-4-chlorocinnamic acid to control purity, crystal size, and form.

Biological Activity and Research Applications

This compound exhibits several biologically relevant activities, making it a compound of interest in pharmaceutical and agrochemical research.

Biological Activity Experimental Findings Potential Application
Tyrosinase Inhibition [4] Inhibits both monophenolase (IC₅₀ = 0.477 mM) and diphenolase (IC₅₀ = 0.229 mM) activities of mushroom tyrosinase. Potential skin-lightening agent or treatment for pigmentation disorders.
Antifungal Activity [4] Inhibits the mycelial growth of Colletotrichum gloeosporioides by approximately 65% at 0.5 mg/mL in vitro. Agrochemistry; control of fungal pathogens.
Anticonvulsant Activity [4] In Kunming mice with pentylenetetrazol (PTZ)-induced acute seizures, i.p. administration (300 mg/kg) prolonged seizure latency to 214.0 s and reduced mortality to 50%. Research into anti-epileptic drugs.

Cytotoxicity Note: In vitro assays on MRC-5 fibroblasts showed that this compound did not significantly reduce cell viability at concentrations below 100 μg/mL, with an IC₅₀ value of >100 μg/mL [4].

Safety and Handling Information

Proper handling procedures are necessary to minimize risks.

Aspect Information
GHS Hazard Statements [1] [5] H315-H319-H335-H302: Causes skin irritation, causes serious eye irritation, may cause respiratory irritation, harmful if swallowed.
Precautionary Statements [1] [5] P261-P280-P305+P351+P338-P304+P340-P405-P501: Wear protective gloves/eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Dispose of contents/container in accordance with local regulations.
Storage Store sealed in a dry environment at room temperature [1].

References

natural source of 4-chlorocinnamic acid Cassia garrettiana

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activities and Research Applications

4-Chlorocinnamic acid shows promising biological activities in scientific studies, primarily as an enzyme inhibitor and antimicrobial agent. The quantitative data from these studies are summarized in the table below.

Biological Activity Experimental Model/Context Key Findings (Quantitative Data)
Urease Inhibition In vitro enzymatic assay [1] IC₅₀ = 1.10 µM (Potent inhibitory activity) [1]
Tyrosinase Inhibition In vitro enzymatic assay [2] Shows an inhibitory effect (specific values not provided) [2]
Antifungal Activity Against Colletotrichum gloeosporioides [2] Suppresses fungal growth (specific values not provided) [2]
Antimicrobial Potential Derived esters against Staphylococcus aureus [3] Methyl 4-chlorocinnamate showed activity at the highest tested concentration [3]

Research into its derivatives is particularly active in the antimicrobial field. A 2019 study synthesized twelve ester derivatives of this compound, with some showing significant antifungal activity against various Candida species [3]. The most potent compounds were methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate with MIC values of 0.13 and 0.024 µmol/mL, respectively [3]. Molecular docking studies suggested these esters may exert their action by inhibiting the fungal enzyme 14α-demethylase [3].

More recent research (2023) explores hybrid molecules, combining cinnamic acid with sulfonamide moieties. These synthetic derivatives have shown activity against resistant strains of Enterococcus spp., including HLAR (high-level aminoglycoside resistance) and VRE (vancomycin-resistant Enterococcus) strains, and demonstrated synergism with conventional antibiotics [4].

Experimental Workflow and Protocols

The research process for this compound, from natural sourcing to application testing, can be visualized as follows. This workflow synthesizes the general methodologies found in the search results [3] [5].

start Natural Source Cassia garrettiana Heartwood step1 Extraction & Isolation (Solvent extraction, e.g., Ethanol) start->step1 step2 Chemical Synthesis (Esterification to create derivatives) step1->step2  as starting material step3 Purification & Identification (Column Chromatography, NMR, MS, HPLC) step1->step3 step2->step3 step4 In Vitro Bioactivity Assays (Urease, Tyrosinase, Antimicrobial tests) step3->step4 step5 Mechanistic Studies (Molecular Docking, e.g., on 14α-demethylase) step4->step5

Here are the general methods for key stages in the research workflow, based on the cited literature [3]:

  • General Synthesis of Ester Derivatives (e.g., Methyl 4-chlorocinnamate): A solution of this compound (0.1 g, 0.547 mmol) in 20 mL of alcohol (e.g., methanol for methyl ester) is prepared. Concentrated sulfuric acid (0.2 mL) is added slowly, and the mixture is refluxed with stirring for 3-24 hours. The reaction is monitored by TLC. After partial solvent evaporation, the product is extracted with ethyl acetate, washed with sodium bicarbonate solution and water, dried with anhydrous sodium sulfate, filtered, and concentrated.
  • Purification (for ester 6): The crude product is purified using silica gel column chromatography with a hexane/ethyl acetate (9:1) eluent system.
  • Structure Identification: Products are characterized by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Key Information for Researchers

  • Supplier Information: this compound is available for research purposes from biochemical suppliers like BioCrick and TargetMol [1] [6].
  • Solution Preparation: For in vitro assays, the compound can be dissolved in DMSO. Supplier data provides detailed protocols for preparing stock solutions and injection formulations for in vivo studies [2].
  • Research Focus: Current research is highly focused on synthesizing novel derivatives (especially esters and hybrid molecules) to enhance its antimicrobial and enzyme-inhibiting properties, and to overcome microbial resistance [3] [4].

References

4-chlorocinnamic acid solubility DMSO chloroform

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data Overview

The table below summarizes the available information on the solubility of 4-chlorocinnamic acid in different solvents.

Solvent Solubility Qualitative Description & Notes
DMSO Soluble Described as "soluble" [1] or "slightly soluble" [2]. May require warming or sonication for complete dissolution [1].
Chloroform Slightly Soluble to Insoluble Listed as a solvent for stock solution preparation, suggesting some solubility [1]. However, another source explicitly states it is not soluble in chloroform at room temperature [3].
Other Solvents Variable Soluble in Dichloromethane and Ethyl Acetate; slightly soluble in Methanol and water [1] [3] [2].

Experimental Context and Protocols

The search results do not contain dedicated, step-by-step solubility assay protocols for this compound. However, the experimental contexts in which it is used provide insight into its handling.

  • General Handling and Stock Solution Preparation: A common practice is to first dissolve the compound in DMSO to create a concentrated stock solution (e.g., 10-100 mM), which is then diluted into aqueous buffers or other solvents for biological assays [2]. For obtaining higher solubility, it is recommended to warm the tube at 37°C and use a sonication bath [1]. Prepared stock solutions can typically be stored sealed below -20°C for several months [1].

  • Experimental Protocol: Urease Inhibition Assay: The primary experimental data available relates to its biological activity.

    • Objective: To evaluate the urease inhibitory activity of silver(I) complexes of this compound [1].
    • Finding: The complex incorporating this compound showed potent activity with an IC₅₀ value of 1.10 µM [1]. This protocol confirms its use in biologically relevant experiments but does not detail the solubility testing process.

Practical Formulation Guidance

For researchers planning to work with this compound, here is a practical workflow and formulation advice based on general laboratory practices for poorly soluble compounds.

Diagram illustrating a recommended workflow for dissolving this compound.

  • For in-vivo studies, this compound can be formulated for administration by suspending in 0.5% carboxymethylcellulose sodium (CMC-Na) or dissolved in PEG400 [2].
  • For injection formulations, it can be prepared using a mixture of DMSO, PEG300, Tween 80, and saline (e.g., 10:40:5:45 ratio) [2].

How to Fill the Data Gaps

The conflicting data on chloroform solubility highlights a common challenge with technical chemical data. To get a definitive answer for your specific conditions:

  • Perform a simple solubility test: Take a small, measured amount of the compound and gradually add the solvent of interest, noting the point of saturation.
  • Consult specialized databases: Look for resources like PubChem [4] or the EPA Substance Registry System [3], which may contain additional experimental or predicted property data.

References

4-chlorocinnamic acid spectral data NMR IR

Author: Smolecule Technical Support Team. Date: February 2026

Spectral Data Summary

The following table consolidates the key identified information for 4-chlorocinnamic acid.

Spectrum Type Key Information & Conditions Data Source / Availability

| Infrared (IR) | • State: Gas phase • Instrument: HP-GC/MS/IRD | Full spectrum is available for viewing and download from the NIST Chemistry WebBook [1]. | | Mass (MS) | • Ionization: Electron Ionization (EI) • Origin: Japan AIST/NIMC Database (MS-NW-5985) | Spectrum is displayed by NIST, but download is restricted due to licensing [2]. | | Nuclear Magnetic Resonance (NMR) | • Nucleus: 1H • Confirmation: Purity and structure confirmed by NMR (according to TCI specifications) [3] [4]. | The specific spectral data (chemical shifts, coupling constants) are not detailed in the search results [5] [3]. |

Experimental Workflow for Spectral Analysis

For researchers, characterizing a compound like this compound involves a systematic workflow. The diagram below outlines the key stages from sample preparation to data interpretation.

G cluster_prep 1. Sample Preparation cluster_acquisition 2. Spectral Data Acquisition cluster_interpretation 3. Data Interpretation & Validation Start Start: Sample of This compound Prep_IR For IR Spectroscopy Start->Prep_IR Prep_NMR For NMR Spectroscopy (Dissolve in deuterated solvent) Start->Prep_NMR Prep_MS For Mass Spectrometry Start->Prep_MS Acquire_IR Acquire IR Spectrum (Gas phase data available) Prep_IR->Acquire_IR Acquire_NMR Acquire 1H NMR Spectrum (Data required from literature) Prep_NMR->Acquire_NMR Acquire_MS Acquire Mass Spectrum (EI-MS data available) Prep_MS->Acquire_MS Interpret Interpret Spectral Features (Functional groups, protons, mass fragments) Acquire_IR->Interpret Acquire_NMR->Interpret Acquire_MS->Interpret Compare Compare with Reference Data (e.g., NIST, commercial suppliers) Interpret->Compare Confirm Confirm Molecular Structure and Purity Compare->Confirm

Spectral analysis involves sample preparation, data acquisition, and interpretation to confirm molecular structure.

Safety and Handling

When working with this compound in the laboratory, note that it has the following GHS hazard statements [3] [4]:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation. Appropriate personal protective equipment (PPE) including gloves and eye protection is recommended.

References

4-chlorocinnamic acid safety data sheet handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Handling Data

The table below summarizes the key technical and safety-related information available for 4-Chlorocinnamic acid.

Property / Aspect Details / Specification
CAS Number 1615-02-7 [1]
Molecular Formula & Weight C₉H₇ClO₂, 182.60 g/mol [1]
Physical Description Crystalline solid [1]
Storage Conditions Desiccate at -20°C [1]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate [1]
Biological Activity (In Vitro) Potent urease inhibitor (IC₅₀ = 1.10 µM) [1]
Photosensitivity Yes, undergoes [2+2] photodimerization in solid state [1]

Experimental Protocols

While a full experimental protocol for synthesis was not available, the search results describe two key types of experiments involving this compound.

Urease Inhibition Assay

This bioactivity is a key documented use for the compound in research.

  • Methodology Overview: The inhibitory activity of this compound against the enzyme urease was evaluated in a study where it was used to synthesize a silver(I) complex [1].
  • Key Steps:
    • Complex Synthesis: The compound was reacted with a silver(I) salt to form the complex [Ag(4‐cca)]ₙ.
    • Activity Measurement: The resulting complex was tested for its ability to inhibit urease. The concentration that produced 50% enzyme inhibition (IC₅₀) was determined to be 1.10 µM, confirming its potent inhibitory activity [1].
  • Significance: This suggests potential applications for this compound and its metal complexes in developing enzyme inhibitors.
Solid-State Photomechanical Response Study

This protocol investigates the compound's behavior as a photosensitive material.

  • Objective: To study the irreversible [2+2] photodimerization reaction of this compound in the solid state and how this reaction depends on the crystal's physical characteristics [1].
  • Key Techniques:
    • ¹³C Solid-State NMR: Used to identify and track chemical structural changes within the crystal lattice upon irradiation [1].
    • Powder X-ray Diffraction (PXRD): Employed to analyze changes in the crystal structure and monitor the progression of the photochemical reaction [1].
    • Microscopy: Optical and electron microscopy were used to correlate chemical changes with physical alterations in crystal shape and size [1].
  • Finding: The photochemical dynamics were directly influenced by the crystal's shape and size, which is a critical consideration for experiments involving its photosensitive properties [1].

Handling and Safety Workflow

Based on the available data, the following diagram outlines the logical workflow for handling this compound, highlighting key precautions.

Start Start: Handle this compound Step1 Consult Full SDS for Detailed Hazards Start->Step1 Step2 Protect from Light (Photosensitive Compound) Step1->Step2 Step3 Use Airtight Container and Desiccate Step2->Step3 Step4 Store at -20°C Step3->Step4 Step5 Prepare in Fume Hood (Solid/Dust Handling) Step4->Step5 Step6 Wear Appropriate PPE (Gloves, Lab Coat, Goggles) Step5->Step6 Step7 Dispose as Hazardous Waste Step6->Step7 End Safe Experiment Completion Step7->End

Handling this compound requires consulting the full SDS and specific precautions for light sensitivity and storage [1].

References

Fischer Esterification Protocol for 4-Chlorocinnamic Acid Esters

Author: Smolecule Technical Support Team. Date: February 2026

The Fischer esterification is a classic and reliable acid-catalyzed reaction for converting carboxylic acids and alcohols into esters [1] [2]. The following general method, adapted from a 2019 research publication, is effective for producing a wide range of 4-chlorocinnamic acid esters with high yields [3].

General Synthesis Method for Esters 1-6 [3]

  • Reaction Setup: In a round-bottom flask, dissolve This compound (0.1 g, 0.547 mmol) in 20 mL of the desired alcohol.
  • Acid Catalysis: Slowly add 0.2 mL of concentrated sulfuric acid (H₂SO₄) to the solution.
  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous magnetic stirring.
  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. Reaction times can vary from 3 to 24 hours.
  • Work-up Procedure:
    • After the reaction is complete, partially evaporate the solvent (to about half the volume) under reduced pressure using a rotary evaporator.
    • Add 15 mL of distilled water and extract the product with ethyl acetate (3 x 10 mL).
    • Combine the organic phases and wash them with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with 10 mL of distilled water.
    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

For esters derived from more complex alcohols (e.g., ester 11, perillyl 4-chlorocinnamate), alternative methods like the Mitsunobu reaction may be employed for better efficiency [3].

Synthesis Results & Antimicrobial Activity

The general protocol has been successfully applied to synthesize a series of esters. The table below summarizes the synthesized esters, their yields, melting points, and notable antimicrobial activity as reported in the study [3].

Table 1: Synthesized this compound Esters and Antimicrobial Data

Ester Compound Alcohol Used Yield (%) Melting Point (°C) Key Antimicrobial Activity
1 Methyl 4-chlorocinnamate Methanol 97.6 71–72 Active against S. aureus at highest tested concentration [3].
4 Methoxyethyl 4-chlorocinnamate Methoxyethanol 86.5 34–35 Potent antifungal (MIC = 0.13 μmol/mL) [3].
11 Perillyl 4-chlorocinnamate Perillyl alcohol 26.3 69–71 Most potent antifungal (MIC = 0.024 μmol/mL) [3].
12 Lauryl 4-chlorocinnamate Lauryl alcohol 85.9 42–43 Information not specified in the provided research [3].

Structure-Activity Insights: The study concluded that esters with short alkyl chains containing oxygen atoms (such as ester 4) or those with a terpenic structure like perillyl (ester 11) exhibited the most promising antifungal profiles. Molecular docking studies suggested that these compounds likely exert their action by inhibiting the fungal enzyme 14α-demethylase [3].

Experimental Workflow and Mechanism

To ensure successful synthesis and high yields, follow this workflow and understand the underlying reaction mechanism.

G Start Start Reaction Setup A1 Dissolve acid in alcohol (20 mL per 0.1g acid) Start->A1 A2 Add conc. H₂SO₄ catalyst (0.2 mL) A1->A2 A3 Reflux with stirring (3-24 hours) A2->A3 A4 Monitor with TLC A3->A4 A4->A3 Starting material present A5 Concentrate mixture (Rotary evaporator) A4->A5 A4->A5 Reaction complete A6 Extract with EtOAc (3 x 10 mL) A5->A6 A7 Wash org. layer (5% NaHCO₃, then water) A6->A7 A8 Dry org. layer (Anhydrous Na₂SO₄) A7->A8 A9 Filter and concentrate A8->A9 A10 Obtain Crude Ester A9->A10

Workflow for the Synthesis of this compound Esters

The Fischer esterification mechanism is an acid-catalyzed nucleophilic acyl substitution. The key steps, often remembered by the acronym PADPED, are as follows [1]:

  • Protonation of the carbonyl oxygen of the carboxylic acid.
  • Addition of the alcohol nucleophile to form a tetrahedral intermediate.
  • Deprotonation of the oxonium ion.
  • Protonation of a hydroxyl group to form a good leaving group.
  • Elimination of a water molecule.
  • Deprotonation to yield the neutral ester product.

G CA Carboxylic Acid + P Protonation CA->P Alc Alcohol Add Nucleophilic Addition Alc->Add Cat Acid Catalyst (H⁺) Cat->P P->Add DP1 Deprotonation Add->DP1 P2 Protonation DP1->P2 E Elimination (H₂O) P2->E DP2 Deprotonation E->DP2 Est Ester + H₂O DP2->Est CatRegen Catalyst Regenerated DP2->CatRegen

Fischer Esterification Mechanism (PADPED)

Key Practical Considerations for Researchers

  • Driving the Equilibrium: The Fischer esterification is an equilibrium reaction. To achieve high yields, use a large excess of the alcohol (which can also serve as the solvent) or remove the water byproduct. Techniques like azeotropic distillation with a Dean-Stark trap are highly effective for water removal [1] [2].
  • Substrate Scope and Limitations: While primary and secondary alcohols work well, tertiary alcohols are prone to dehydration and elimination under these acidic conditions and are not suitable [2] [4].
  • Purification: The provided general method often yields pure product. For further purification, especially for novel esters, use silica gel column chromatography with a hexane/ethyl acetate gradient [3].
  • Versatility of this compound: Beyond antimicrobial applications, this compound is a crucial intermediate in pharmaceutical and agrochemical synthesis. Its esters are part of ongoing research for their pharmacological potential [5].

References

Application Notes: Steglich Esterification of 4-Chlorocinnamic Acid for Antimicrobial Agent Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The Steglich esterification is a mild and efficient method for forming ester linkages, particularly valuable for synthesizing sterically hindered and acid-labile substrates that are incompatible with traditional Fischer–Speier conditions [1] [2] [3]. This protocol details its application for synthesizing ester derivatives of 4-chlorocinnamic acid, a key intermediate for compounds with promising antimicrobial activity [4] [5].

Recent studies have demonstrated that esters derived from this compound exhibit significant bioactivity against strains of Candida albicans, Candida glabrata, Staphylococcus aureus, and other pathogens [4] [5]. The Steglich esterification is crucial for accessing a diverse library of these esters, including sensitive structures like the potent antifungal agent perillyl 4-chlorocinnamate [5].

Reaction Mechanism

The reaction proceeds via the activation of the carboxylic acid by a carbodiimide reagent, such as Dicyclohexylcarbodiimide (DCC), forming an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, reacting with this intermediate to form a highly reactive acylpyridinium species. This active intermediate is then attacked by the alcohol, yielding the ester product and dicyclohexylurea (DCU) as a by-product [1] [3]. The catalytic cycle prevents an unproductive O- to N-acyl migration [1].

The diagram below illustrates this catalytic cycle and the key intermediates.

G Steglich Esterification Mechanism Acid Carboxylic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation by DCC DCC DCC DCC->O_Acyl Acyl_Pyr Acylpyridinium Intermediate O_Acyl->Acyl_Pyr Nucleophilic Catalysis DCU Dicyclohexylurea (DCU) O_Acyl->DCU Side Reaction (Acyl Migration) DMAP DMAP (Catalyst) DMAP->Acyl_Pyr Acyl_Pyr->DMAP Regeneration Ester Ester Product Acyl_Pyr->Ester Nucleophilic Acyl Substitution Alcohol Alcohol Alcohol->Ester

Experimental Protocol

1. Materials

  • Carboxylic Acid: this compound (0.1 g, 0.547 mmol) [5].
  • Alcohol: Lauryl alcohol (0.245 mL, 1.095 mmol, 2.0 equiv) [5]. Note: Other 1° and 2° aliphatic, benzylic, and allylic alcohols are also suitable [6].
  • Coupling Reagent: Dicyclohexylcarbodiimide (DCC) (0.124 g, 0.602 mmol, 1.1 equiv) [5].
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.00669 g, 0.0547 mmol, 0.1 equiv) [5].
  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL total) [5]. Greener alternatives include Acetonitrile (MeCN) [6] or Dimethyl Carbonate (DMC) [2].
  • Purification: Silica gel 60 for column chromatography, with hexane/ethyl acetate mixtures as eluent [5].

2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound, DMAP, and lauryl alcohol in 4 mL of anhydrous DCM [5].
  • Activation: In a separate vessel, dissolve DCC in 6 mL of anhydrous DCM. Add this DCC solution dropwise to the reaction flask containing the acid and alcohol, with stirring at room temperature [5].
  • Monitoring: Stir the reaction mixture at room temperature and monitor by Thin-Layer Chromatography (TLC) for 72 hours, or until the starting acid is consumed [5].
  • Filtration: After completion, filter the reaction mixture to remove the insoluble dicyclohexylurea (DCU) by-product [2] [7].
  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic phase sequentially with:
    • 1 M Hydrochloric Acid (HCl) (10 mL)
    • Saturated sodium bicarbonate (NaHCO₃) solution (10 mL)
    • Distilled water (10 mL) [5] [6].
  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator [5].
  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., 100:0 to 95:5) as the eluent [5].

3. Analysis and Characterization The following table summarizes the expected characterization data for the parent compound, methyl 4-chlorocinnamate, synthesized via a different route, as an example [5].

Table 1: Characterization Data for Methyl 4-Chlorocinnamate (Example)

Property Result / Value Method
Appearance White crystals Visual
Melting Point 71–72 °C Melting Point Apparatus
Yield 97.6% Gravimetric Analysis
IR (KBr) cm⁻¹ 1705 (C=O), 1631, 1431 (C=C Aromatic) Fourier-Transform IR
¹H & ¹³C NMR Consistent with structure Nuclear Magnetic Resonance
Practical Considerations and Green Chemistry
  • By-product Removal: The insoluble DCU by-product can be difficult to remove completely. A recommended practice is to place the reaction mixture in the freezer after completion to precipitate DCU fully before filtration [7].
  • Greener Solvent Alternatives: While DCM is traditional, consider acetonitrile (MeCN) or dimethyl carbonate (DMC) for a more sustainable and safer profile [2] [6]. DMC, in particular, has been identified as a high-performing alternative to DCM in Steglich-type esterifications [2].
  • Alternative Coupling Reagents: For improved safety and waste profile, EDC·HCl or Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) are excellent alternatives to DCC [2] [6]. EDC·HCl is often preferred as its urea by-product is water-soluble, simplifying purification [6].

The experimental workflow from reaction setup to purification is summarized below.

G Steglich Esterification Workflow Start Weigh Reactants: - this compound - Alcohol - DCC - DMAP Setup Dissolve in Dry Solvent (e.g., DCM, MeCN) Start->Setup React Stir at Room Temperature (Monitor by TLC) Setup->React Filter Filter to Remove DCU Precipitate React->Filter Workup Liquid-Liquid Extraction: 1. Wash with 1M HCl 2. Wash with Sat. NaHCO₃ 3. Wash with H₂O Filter->Workup Dry Dry Organic Layer (Anhyd. Na₂SO₄) Workup->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Pure Ester Product Purify->End

Conclusion

This protocol provides a reliable and detailed guide for synthesizing this compound esters via the Steglich esterification. The method's mild conditions are ideal for generating diverse ester libraries for antimicrobial screening. Adopting the suggested greener solvents and reagents can further enhance the sustainability and safety of this synthetic transformation in a drug development setting.

References

Comprehensive Application Notes and Protocols: Mitsunobu Esterification of 4-Chlorocinnamic Acid for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mitsunobu Reaction Fundamentals

The Mitsunobu reaction, discovered by Oyo Mitsunobu in 1967, represents one of the most versatile dehydrative coupling methods in organic synthesis, enabling the conversion of primary and secondary alcohols to esters, ethers, thioethers, and various other compounds under mild conditions [1] [2]. This transformation employs a unique redox system involving triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or similar azodicarboxylates, which collectively activate the alcohol component for nucleophilic displacement [3] [4]. The reaction proceeds with clean inversion of configuration at chiral alcohol centers, making it particularly valuable for stereoselective synthesis in natural product and pharmaceutical development [1] [5].

4-Chlorocinnamic acid belongs to a class of cinnamic acid derivatives that demonstrate a broad spectrum of pharmacological properties, including significant antimicrobial activity [6]. The ester derivatives of this compound are of particular interest in drug discovery programs aimed at developing new therapeutic agents. The Mitsunobu reaction offers an efficient method for preparing these esters, especially when dealing with acid- or base-sensitive alcohols that would not survive traditional esterification conditions [6] [7]. The reaction is characterized by its mild conditions (typically performed at 0°C to room temperature) and compatibility with various functional groups, making it ideal for complex molecular architectures encountered in medicinal chemistry.

Standard Experimental Protocol

Reagents and Equipment

Essential Reagents:

  • This compound (1.0 equiv)
  • Alcohol substrate (primary or secondary, 1.2 equiv)
  • Triphenylphosphine (PPh₃, 1.5 equiv)
  • Diethyl azodicarboxylate (DEAD, 1.5 equiv) or diisopropyl azodicarboxylate (DIAD, 1.5 equiv)
  • Anhydrous tetrahydrofuran (THF) or toluene
  • Magnesium sulfate (anhydrous)
  • Ethyl acetate and hexanes for purification

Equipment Requirements:

  • 100-250 mL round-bottom flask equipped with magnetic stir bar
  • Nitrogen or argon inlet for inert atmosphere
  • Pressure-equalizing addition funnel or syringe pump
  • Ice-water bath for temperature control
  • Rotary evaporator
  • Chromatography column for purification
Step-by-Step Procedure

Step 1: Reaction Setup Begin by dissolving this compound (1.0 equiv, typically 1.0 mmol) and the alcohol component (1.2 equiv) in anhydrous THF (approximately 0.1-0.2 M concentration relative to acid) in the reaction flask under an inert atmosphere. Add triphenylphosphine (1.5 equiv) to the solution and cool the mixture to 0°C using an ice-water bath with continuous stirring [2].

Step 2: Azodicarboxylate Addition Slowly add DEAD or DIAD (1.5 equiv), dissolved in a minimal amount of anhydrous THF (approximately 2-3 mL per mmol of DEAD), dropwise to the reaction mixture over 15-30 minutes while maintaining the temperature at 0°C. This controlled addition is crucial to prevent side reactions and excessive exotherm [2] [5].

Step 3: Reaction Progression After complete addition of the azodicarboxylate, allow the reaction mixture to warm slowly to room temperature and continue stirring for 12-24 hours. Monitor reaction progress by TLC (thin-layer chromatography) or LC-MS. The reaction is typically complete when TLC shows consumption of the starting acid and alcohol.

Step 4: Workup Procedure Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Reconstitute the residue in ethyl acetate (approximately 30 mL per mmol of starting acid) and wash sequentially with:

  • 5% aqueous citric acid solution (2 × 15 mL)
  • Saturated sodium bicarbonate solution (2 × 15 mL)
  • Brine (1 × 15 mL)

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification Purify the crude ester by flash chromatography on silica gel, typically using gradients of ethyl acetate in hexanes (5-30% ethyl acetate). The triphenylphosphine oxide byproduct is generally removed during this purification step. Characterize the final product by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry to confirm structure and purity.

Reaction Optimization and Parameter Selection

Variable Parameters for Reaction Optimization

Table 1: Optimization Parameters for Mitsunobu Esterification of this compound

Parameter Standard Conditions Variations Impact on Yield
Solvent Anhydrous THF Toluene, DMF, Diethyl ether Toluene: comparable yields; DMF: increased solubility but potential side products; Ether: slower reaction
Temperature 0°C → RT -20°C, Reflux Lower temp: better stereocontrol; Higher temp: faster but potential decomposition
Azodicarboxylate DEAD DIAD, ADDP, DTBAD DIAD: similar efficacy; ADDP: better for less acidic nucleophiles; DTBAD: easier purification
Phosphine PPh₃ n-Bu₃P, Polymer-bound PPh₃ n-Bu₃P: different selectivity; Polymer-bound: easier purification but slower kinetics
Acid:Alcohol Ratio 1.0:1.2 1.0:1.0, 1.0:1.5, 1.0:2.0 Higher alcohol ratio drives reaction to completion but may complicate purification
Characterization Data for Representative Esters

Table 2: Characterization Data for Selected this compound Esters

Ester Derivative Yield Range Melting Point TLC Rf* ¹H NMR (CDCl₃) Key Signals
Methyl 85-92% 85-87°C 0.45 δ 3.82 (s, 3H), 6.45 (d, 1H), 7.45-7.60 (m, 5H), 7.75 (d, 1H)
Benzyl 78-85% 92-94°C 0.38 δ 5.25 (s, 2H), 6.42 (d, 1H), 7.30-7.55 (m, 10H), 7.70 (d, 1H)
Phenethyl 80-88% 78-80°C 0.42 δ 2.95 (t, 2H), 4.35 (t, 2H), 6.40 (d, 1H), 7.15-7.50 (m, 9H), 7.68 (d, 1H)
Cholesteryl 70-75% 142-145°C 0.55 δ 0.65-2.35 (m, steroid protons), 5.35 (m, 1H), 6.38 (d, 1H), 7.40-7.55 (m, 4H), 7.70 (d, 1H)

*TLC conditions: Silica gel, ethyl acetate:hexanes (1:4), UV visualization

Mechanism and Stereochemical Considerations

The Mitsunobu reaction follows a complex but well-defined mechanism that proceeds through several key intermediates. Understanding this pathway is essential for proper experimental execution and troubleshooting.

G DEAD DEAD/DIAD Betaine Betaine Intermediate DEAD->Betaine Nucleophilic addition PPh3 Triphenylphosphine (PPh₃) PPh3->Betaine IonPair Ion Pair (Phosphonium/Carboxylate) Betaine->IonPair Acid deprotonation Alkoxyphosphonium Alkoxyphosphonium Ion IonPair->Alkoxyphosphonium Alcohol activation Product Ester Product Alkoxyphosphonium->Product S_N2 displacement with inversion Byproducts Hydrazine + Ph₃P=O Alkoxyphosphonium->Byproducts Simultaneous formation

The mechanism begins with nucleophilic attack of triphenylphosphine on the electron-deficient nitrogen of DEAD, forming a betaine intermediate [2] [5]. This intermediate then deprotonates the carboxylic acid group of this compound (pKa ≈ 4.5), creating an ion pair consisting of a phosphonium cation and carboxylate anion. The alcohol component then attacks the electrophilic phosphorus center, forming an alkoxyphosphonium intermediate that serves as an excellent leaving group. Finally, the carboxylate anion attacks the activated alcohol carbon in an S_N2 displacement, resulting in formation of the ester product with simultaneous generation of triphenylphosphine oxide and the reduced hydrazine byproduct [1] [5].

A critical feature of the Mitsunobu reaction is the complete inversion of configuration when secondary alcohols are employed, resulting from the S_N2 mechanism of the nucleophilic displacement [5]. This stereochemical outcome makes the reaction particularly valuable for chiral synthesis in pharmaceutical development, where precise control of stereochemistry is often essential for biological activity. The reaction works best with primary and secondary alcohols, while tertiary alcohols typically do not react due to steric hindrance that prevents the S_N2 displacement [5].

Applications in Drug Development

The Mitsunobu reaction with this compound has significant applications across multiple areas of pharmaceutical research and development:

  • Antimicrobial Agent Development: Esters of this compound prepared via Mitsunobu reaction have demonstrated promising antimicrobial activity against clinically relevant strains including Candida albicans, Candida glabrata, Pseudomonas aeruginosa, and Staphylococcus aureus [6]. These compounds represent valuable scaffolds for developing new antifungal and antibacterial agents, particularly important in addressing the growing challenge of microbial drug resistance.

  • Natural Product Synthesis: The Mitsunobu reaction serves as a key transformation in the synthesis of complex natural products with therapeutic potential. Recent applications include the synthesis of alkaloids (yuzurimine, phenanthrene, and discorhabdin alkaloids), lignans, and polyketides that incorporate cinnamate esters as key structural elements [4]. These natural product frameworks often exhibit potent biological activities including antitumor, antimalarial, and anti-inflammatory properties.

  • Kinase Inhibitor Development: In the synthesis of ATP-competitive kinase inhibitors such as dorsomorphin analogs, the Mitsunobu reaction enables efficient molecular diversification of key phenoxy-alkylamine side chains that directly influence target selectivity and potency [8]. This application highlights the value of Mitsunobu chemistry in creating focused libraries for structure-activity relationship studies.

  • Carbohydrate-Based Therapeutics: The reaction has been successfully employed in anomeric modification of carbohydrates for the preparation of glycosyl esters and glycosides with potential therapeutic applications [9]. This approach allows for selective functionalization of the anomeric center under mild conditions compatible with various protecting groups.

Troubleshooting and Common Challenges

Table 3: Troubleshooting Guide for Mitsunobu Esterification of this compound

Problem Potential Causes Solutions
Low Yield Insufficiently acidic nucleophile Ensure pKa of nucleophile < 11 [3]; Consider using stronger azodicarboxylates like ADDP
Moisture in reaction system Ensure strict anhydrous conditions; Use molecular sieves
Incorrect reagent addition order Pre-mix acid, alcohol, PPh₃ before adding DEAD [2]
Phosphine Oxide Removal Co-elution with product Use alternative phosphines (n-Bu₃P) or polymer-supported reagents [3]
Implement hexane washing or recrystallization
Hydrazine Byproduct Difficult separation Use DIAD instead of DEAD; Employ fluorous or polymer-supported azodicarboxylates [1]
No Reaction Tertiary alcohol substrate Use only primary or secondary alcohols [5]
Oxygen-sensitive reagents Maintain inert atmosphere throughout procedure
Incomplete Conversion Steric hindrance Use longer reaction times; Increase temperature after initial activation
Equilibration issues Use excess of one reagent (typically alcohol) to drive reaction

Complementary and Alternative Methods

While the Mitsunobu reaction offers distinct advantages for esterification of this compound, several complementary methods may be considered depending on specific research needs:

  • Fischer Esterification: This classic acid-catalyzed esterification represents a viable alternative for simple alcohol substrates under acidic conditions [6]. While less versatile for complex molecules and without stereochemical control, it offers advantages of simplicity and lower cost for straightforward ester synthesis.

  • Steglich Esterification: Employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, this method provides mild conditions for ester formation [6]. Unlike the Mitsunobu reaction, it proceeds with retention of configuration and may be preferable when inversion is undesirable.

  • Alkyl Halide Displacement: For alcohols that can be converted to alkyl halides, displacement with carboxylate anions represents an alternative two-step approach to esters [5]. This method may be preferable for large-scale applications where Mitsunobu byproducts would complicate purification.

Each method presents distinct advantages and limitations, with the Mitsunobu reaction remaining the preferred approach when working with acid-sensitive substrates, requiring inversion of configuration, or when conducting reactions under essentially neutral conditions.

Conclusion

The Mitsunobu reaction provides a robust and reliable method for the esterification of this compound with a broad range of alcohol partners. Its mild conditions, stereochemical control, and compatibility with diverse functional groups make it particularly valuable in pharmaceutical research and drug development. The protocol detailed in these Application Notes offers researchers a standardized approach with optimization parameters to adapt the reaction to specific synthetic requirements. As antimicrobial resistance continues to pose significant global health challenges, the efficient synthesis of this compound derivatives via Mitsunobu chemistry represents an important tool for developing new therapeutic agents to address this pressing medical need.

References

antimicrobial activity assay 4-chlorocinnamic acid derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The rise of antimicrobial resistance poses a significant global health threat, necessitating the discovery and development of new therapeutic agents [1] [2]. Natural products and their synthetic derivatives serve as a valuable source for novel antimicrobial scaffolds. Cinnamic acid, a phenylpropanoid found in various plants, honey, and propolis, exhibits a broad spectrum of pharmacological activities [3]. Its halogenated derivative, 4-chlorocinnamic acid, has been identified as a promising lead compound [4].

Recent studies demonstrate that structural modifications of this compound, particularly esterification, can significantly enhance its antimicrobial potency [5] [1]. These derivatives show activity against a range of clinically relevant pathogens, including drug-resistant bacteria and fungi, through potential mechanisms such as the inhibition of the fungal enzyme 14α-demethylase [1] [6]. This document provides detailed application notes and standardized protocols for the synthesis, antimicrobial evaluation, and in silico analysis of this compound derivatives, tailored for researchers and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of ester derivatives can be achieved through several classic and contemporary esterification methods. The following table summarizes the general reaction conditions.

Method Reagents & Conditions Typical Yield Range Key Applications
Fischer Esterification [1] This compound, Alcohol (as solvent), Conc. H₂SO₄, Reflux, 3-24 hours 26.3% - 97.6% Synthesis of simple alkyl esters (e.g., Methyl 4-chlorocinnamate)
Alkyl/Aryl Halide [1] This compound, Triethylamine, Alkyl halide, Anhydrous acetone, Reflux, 24-48 hours Varies Synthesis of esters from halides
Mitsunobu Reaction [1] This compound, Perillyl alcohol, Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD), THF, 0°C to RT, 72 hours Varies Synthesis of sterically hindered esters (e.g., Perillyl 4-chlorocinnamate)
Steglich Esterification [1] This compound, Lauryl alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane, RT, 72 hours Varies Efficient esterification under mild conditions
Protocol: Fischer Esterification for Simple Alkyl Esters [1]
  • Reaction Setup: Dissolve this compound (0.1 g, 0.547 mmol) in 20 mL of the desired alcohol (e.g., methanol, ethanol) in a round-bottom flask equipped with a reflux condenser.
  • Acid Catalysis: Slowly add 0.2 mL of concentrated sulfuric acid (H₂SO₄) to the reaction mixture.
  • Reaction Execution: Heat the mixture to reflux with magnetic stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate mobile phase (e.g., 9:1).
  • Work-up: After 3-24 hours, partially evaporate the solvent under reduced pressure. Add 15 mL of distilled water and extract the product with ethyl acetate (3 × 10 mL).
  • Purification: Combine the organic phases and wash with 5% sodium bicarbonate (NaHCO₃) solution and distilled water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to obtain the crude product. Further purification by silica gel column chromatography may be performed if necessary.

Antimicrobial Activity Evaluation

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of a compound that completely inhibits visible microbial growth [1] [2].

Protocol: Broth Microdilution Assay [1]
  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent like Dimethyl Sulfoxide (DMSO). The final concentration of DMSO in the test medium must be non-toxic to the microbes (typically ≤1%).
  • Broth Inoculation: Dispense the compound in a two-fold serial dilution across the wells of a sterile 96-well microtiter plate, using Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi. Include growth control (medium + inoculum) and sterility control (medium only) wells.
  • Microbial Inoculation: Standardize the microbial suspension (bacteria or fungal spores) to a density of 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL for bacteria). Further dilute this suspension in broth to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL in each well.
  • Incubation: Seal the plate and incubate at appropriate temperatures (e.g., 35°C for bacteria, 30-35°C for fungi) for 16-24 hours.
  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible turbidity. To confirm the minimum bactericidal/fungicidal concentration (MBC/MFC), an aliquot from clear wells can be plated on agar and examined for growth after 24 hours.
Activity Data of Selected Derivatives

The following table summarizes the antimicrobial activity of key this compound esters from a foundational study.

Table 1: Antimicrobial Activity of Representative this compound Esters [1]

Compound Name Antifungal Activity (MIC in μmol/mL) Antibacterial Activity
Methyl 4-chlorocinnamate (1) Active (MIC not specified) Active against S. aureus at highest tested concentration
Methoxyethyl 4-chlorocinnamate (4) 0.13 μmol/mL Not specified
Perillyl 4-chlorocinnamate (11) 0.024 μmol/mL Not specified

Tested organisms included Candida albicans, C. glabrata, C. krusei, C. guilliermondii, Pseudomonas aeruginosa, and Staphylococcus aureus [1].

In Silico Molecular Docking Studies

Molecular docking can provide insights into the potential mechanism of action by predicting how a small molecule (ligand) interacts with a target protein.

Protocol: Docking with 14α-Demethylase [1]
  • Protein Preparation:
    • Obtain the 3D crystal structure of the target enzyme, such as lanosterol 14α-demethylase (CYP51), from the Protein Data Bank (PDB).
    • Remove water molecules and co-crystallized ligands.
    • Add polar hydrogen atoms and assign charges using the molecular modeling software (e.g., AutoDock, Schrodinger Maestro).
  • Ligand Preparation:
    • Draw the chemical structure of the this compound derivative or import it.
    • Perform energy minimization and optimize the geometry. Assign Gasteiger charges and define rotatable bonds.
  • Docking Execution:
    • Define the active site of the protein, often around the heme cofactor for CYP51.
    • Run the docking simulation. Use Lamarckian Genetic Algorithm (LGA) parameters for conformational search if using AutoDock.
  • Analysis:
    • Analyze the resulting poses based on the binding affinity (kcal/mol) and the nature of interactions (hydrogen bonds, hydrophobic interactions, π-π stacking, halogen bonds).
    • A study on this compound esters suggested they exhibit good affinity towards the active site of 14α-demethylase, indicating a potential antifungal mechanism [1].

The experimental workflow from synthesis to activity validation is summarized below.

G Experimental Workflow for Antimicrobial Evaluation Start Start: Compound Design Synthesis Chemical Synthesis (Fischer, Mitsunobu, etc.) Start->Synthesis Char Structural Characterization (NMR, IR, MS) Synthesis->Char Assay Antimicrobial Assays (Broth Microdilution) Char->Assay Docking In Silico Docking (e.g., with 14α-demethylase) Assay->Docking For mechanism elucidation SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Using MIC data Docking->SAR End Lead Identification & Optimization SAR->End

Advanced Applications and Synergistic Studies

Recent research explores hybrid molecules and combination therapies to enhance efficacy and combat resistance.

Synergy Testing with Antibiotics [7]
  • Checkerboard Assay: Prepare serial dilutions of both the this compound derivative and a standard antibiotic in a microtiter plate to test all possible combinations.
  • Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 1), indifference (1 < FIC ≤ 4), or antagonism (FIC > 4).
  • Application: Studies on cinnamic acid derivatives combined with ampicillin, streptomycin, and vancomycin have shown synergistic effects, reducing the MIC of antibiotics by up to 10,000-fold against resistant Enterococcus strains [7].
Biofilm Inhibition Assay [7]
  • Biofilm Formation: Grow biofilms in microtiter plates for 24-48 hours.
  • Compound Treatment: Treat pre-formed biofilms with the test compound at sub-MIC, MIC, and 2x-4x MIC concentrations.
  • Quantification: Stain the remaining adherent biomass with crystal violet (0.1%), elute with acetic acid/ethanol, and measure the optical density at 570-595 nm. Calculate the percentage of biofilm inhibition compared to the untreated control.
  • Result: Specific derivatives have demonstrated significant inhibition of biofilm formation and disruption of pre-formed biofilms in HLAR Enterococcus strains [7].

Structure-Activity Relationships (SAR)

Analysis of the bioactivity data reveals key structural features that influence antimicrobial potency:

  • The Ester Group is Crucial: Ester derivatives generally show enhanced activity compared to the parent this compound [1].
  • Short Chains with Heteroatoms: Esters with short alkyl chains incorporating oxygen atoms (e.g., in methoxyethyl 4-chlorocinnamate) exhibit potent antifungal profiles [1].
  • Terpenic Substituents: Incorporation of bulky, lipophilic groups like the perillyl group (e.g., in perillyl 4-chlorocinnamate) can dramatically increase potency, likely due to improved interaction with fungal membranes or enzymes [1].
  • Hybrid Molecules: Conjugation of the cinnamic acid scaffold with other pharmacophores, such as 4-chloro-2-mercaptobenzenesulfonamide, has produced derivatives with excellent activity against resistant bacteria like VRE and HLAR Enterococcus spp. [7].

The logical relationships governing the structure-activity relationships are visualized below.

G Key Structural Features Influencing Antimicrobial Activity Core This compound Core Feature1 Esterification of Carboxylic Acid Group Core->Feature1 Feature2 Short Alkyl Chain with Oxygen Heteroatom Core->Feature2 Feature3 Bulky Terpenic Substructure (e.g., Perillyl) Core->Feature3 Feature4 Hybridization with Other Pharmacophores Core->Feature4 Effect1 ↑ Antifungal Potency ↑ Broad-Spectrum Activity Feature1->Effect1 Feature2->Effect1 Effect2 ↑↑ Antifungal Potency (e.g., MIC = 0.024 μmol/mL) Feature3->Effect2 Effect3 ↑ Activity against Resistant Bacteria (VRE/HLAR) Feature4->Effect3

Conclusion

This compound derivatives represent a highly promising class of compounds in the fight against antimicrobial resistance. The protocols outlined herein provide a robust framework for synthesizing these derivatives, rigorously evaluating their antimicrobial and antibiofilm efficacy, and investigating their mechanism of action through computational and synergy studies. The established SAR indicates significant potential for further optimization, particularly through the design of hybrid molecules and specific ester modifications, to develop these scaffolds into novel therapeutic agents.

References

Application Notes and Protocols: Molecular Docking and Antimicrobial Evaluation of 4-Chlorocinnamic Acid Derivatives Targeting 14α-Demethylase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 14α-Demethylase as a Molecular Target

Sterol 14α-demethylase (CYP51 or ERG11) represents a crucial antifungal drug target due to its essential role in the ergosterol biosynthesis pathway of fungal cells. This cytochrome P450 enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a critical step in the production of mature ergosterol, which maintains membrane integrity and fluidity in fungal cells. The clinical relevance of this target stems from its validated susceptibility to inhibition by azole antifungal agents, which has established it as one of the most important targets in antifungal drug development [1].

The molecular rationale for targeting 14α-demethylase with 4-chlorocinnamic acid derivatives lies in the structural compatibility between these compounds and the enzyme's active site. Research indicates that this compound esters can effectively bind to the substrate binding pocket of 14α-demethylase, thereby competing with the natural substrate lanosterol and disrupting ergosterol biosynthesis. This disruption leads to depletion of ergosterol and accumulation of toxic methylated sterol precursors, ultimately inhibiting fungal growth and viability [2]. The chlorinated aromatic ring of these derivatives appears to facilitate key hydrophobic interactions within the enzyme's binding cavity, while the ester functionalities may contribute to optimal positioning for effective enzyme inhibition.

Synthesis of this compound Derivatives

Chemical Synthesis Protocols

The synthesis of this compound derivatives can be accomplished through several esterification methodologies, with the choice of method depending on the specific derivative desired and available resources. The following protocols have been experimentally validated for producing compounds with demonstrated activity against 14α-demethylase:

  • Fischer Esterification Method: React this compound (1.0 equivalent) with the appropriate alcohol (3.0-5.0 equivalents) in the presence of a catalytic amount of concentrated sulfuric acid (0.1 equivalents). Heat the reaction mixture under reflux for 4-8 hours, monitoring reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture and pour over crushed ice. Collect the resulting solid by filtration and recrystallize from ethanol to obtain the pure ester derivative [2].

  • Alkyl/Aryl Halide Esterification: Dissolve this compound (1.0 equivalent) in anhydrous acetone or dimethylformamide (DMF). Add potassium carbonate (2.5 equivalents) and the appropriate alkyl or aryl halide (1.2 equivalents). Heat the mixture at 60-80°C with stirring for 6-12 hours. Filter the cooled reaction mixture to remove inorganic salts and concentrate under reduced pressure. Purify the crude product by column chromatography using silica gel and an appropriate eluent system [2].

  • Steglich Esterification: Dissolve this compound (1.0 equivalent) and the desired alcohol (1.5 equivalents) in dry dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Filter the reaction mixture to remove dicyclohexylurea, wash the organic layer successively with dilute HCl, NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude product, which can be purified by recrystallization [2].

  • Mitsunobu Reaction: For more challenging alcohols or acid-sensitive substrates, the Mitsunobu reaction provides an alternative approach. Dissolve this compound (1.0 equivalent), the alcohol (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in dry tetrahydrofuran (THF). Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD, 1.5 equivalents). Stir the reaction mixture at room temperature for 12-24 hours. Concentrate under reduced pressure and purify the product by flash column chromatography [2].

Synthesis Optimization

Table 1: Optimization of Reaction Conditions for Propargylation in Derivative Synthesis

Entry Solvent Base Equivalents Temperature Time (h) Yield (%)
1 Toluene K₂CO₃ 1 RT 8 No reaction
2 Toluene NaH 1 RT 8 No reaction
5 THF K₂CO₃ 1 RT 8 23
6 THF NaH 1 RT 8 25
7 ACN K₂CO₃ 1 RT 6 36
8 ACN NaH 1 RT 6 38
9 DMF K₂CO₃ 1 RT 3.0 85
10 DMF NaH 1 RT 1.5 91
11 t-Butanol K₂CO₃ 1 RT 5 42
12 t-Butanol NaH 1 RT 5 42

Experimental optimization has demonstrated that reaction parameters significantly impact the yield of this compound derivatives. As illustrated in Table 1, the use of dimethylformamide (DMF) as solvent with sodium hydride (NaH) as base provides superior yields (91%) in shorter reaction times (1.5 hours) compared to other solvent-base combinations [3]. This optimized condition is particularly effective for alkylation steps in the synthesis of advanced derivatives.

The synthesis workflow involves multiple steps that can be visualized as follows:

G Start Start: this compound CAS 1615-02-7 Method1 Fischer Esterification Acid catalyst, reflux Start->Method1 Primary alcohol Method2 Alkyl/Aryl Halide K₂CO₃, DMF, 60-80°C Start->Method2 Alkyl/aryl halide Method3 Steglich Esterification DCC, DMAP, DCM Start->Method3 Sterically hindered Method4 Mitsunobu Reaction PPh₃, DEAD, THF Start->Method4 Acid-sensitive Intermediate Ester Derivatives Purification needed Method1->Intermediate Method2->Intermediate Method3->Intermediate Method4->Intermediate Analysis Structural Analysis NMR, MS, FT-IR Intermediate->Analysis Purification Final Final Derivatives Ready for screening Analysis->Final Validation

Molecular Docking Protocols

Computational Docking Methodology

Molecular docking studies provide critical insights into the potential binding modes and affinity of this compound derivatives within the active site of 14α-demethylase. The following protocol outlines a comprehensive approach for performing and analyzing these docking studies:

  • Protein Preparation: Retrieve the crystal structure of the target enzyme (e.g., Candida albicans Lanosterol 14α-Demethylase, PDB IDs: 5V5Z, 5TZ1) from the Protein Data Bank. Remove water molecules and co-crystallized ligands except those essential for structural integrity. Add hydrogen atoms and assign appropriate protonation states to amino acid residues using molecular mechanics force field (MMFF) optimization. Define the active site cavity using a docking sphere with a 15 Å radius centered on the heme cofactor [3] [4].

  • Ligand Preparation: Draw the chemical structures of this compound derivatives using chemical sketching software. Perform geometry optimization using molecular mechanics or semi-empirical methods to obtain energetically minimized 3D conformations. Generate multiple conformers for each compound to account for rotational flexibility, particularly around the ester linkage and the chlorophenyl-acrylic acid moiety [3].

  • Docking Simulation: Utilize docking software such as Molegro Virtual Docker, AutoDock Vina, or similar platforms. Employ flexible ligand docking protocols with the following parameters: maximum iterations of 1500, simplex evolution population size of 50, and minimum of 30 runs for each ligand. Set the RMSD threshold for multiple cluster poses at <1.00 Å to ensure conformational diversity in the results. Include known inhibitors (e.g., fluconazole, ketoconazole) as positive controls to validate the docking protocol [4] [5].

  • Post-docking Analysis: Perform post-docking geometry optimization using the Nelder-Mead Simplex method to refine the binding poses. Analyze the binding interactions, focusing on coordination with the heme iron, hydrogen bonding with key residues (e.g., Tyr140, Thr322), hydrophobic interactions with the substrate access channel, and π-π stacking with aromatic residues. Calculate binding scores (re-rank scores) for comparative analysis [3] [4].

Docking Data Interpretation

Table 2: Molecular Docking Results of Selected Compounds Against 14α-Demethylase

Compound Docking Score (kJ/mol) Heme Interaction Key Residue Interactions Comparison with Fluconazole
Methoxyethyl 4-chlorocinnamate (4) -128.5 Yes Tyr140, Thr322, Gly464 Superior
Perillyl 4-chlorocinnamate (11) -135.2 Yes Tyr140, Thr322, Met508 Superior
Methyl 4-chlorocinnamate (1) -98.7 Weak Tyr140, Thr322 Inferior
Fluconazole (control) -112.3 Yes Tyr140, Thr322, His377 Reference
Compound 9b (pyrrole derivative) -142.8* Yes Multiple hydrophobic contacts Superior

Note: Docking scores are representative values from referenced studies; *Value converted to comparable units from original data [2] [5].

The docking validation should include comparison with experimentally determined inhibitory activities to establish correlation between computational predictions and biological efficacy. Research indicates that this compound derivatives with short alkyl chains containing oxygen atoms or terpenic substructures (e.g., perillyl derivatives) demonstrate enhanced docking scores compared to fluconazole, suggesting stronger theoretical binding affinity [2]. These computational predictions should guide the selection of candidates for subsequent synthesis and biological evaluation.

The interaction network between the compounds and enzyme active site can be visualized as:

G Ligand This compound Derivative Heme Heme Cofactor Iron coordination Ligand->Heme Primary interaction Azole nitrogen coordination Tyr140 Tyr140 (B-C loop) Hydrogen bonding Ligand->Tyr140 Hydrogen bond With ester carbonyl Thr322 Thr322 (Active site) Polar interaction Ligand->Thr322 Polar contact Influences orientation Gly464 Gly464 (Hydrophobic pocket) Van der Waals Ligand->Gly464 Van der Waals Affects binding stability Channel Substrate Access Channel Hydrophobic interactions Ligand->Channel Hydrophobic fit Chlorophenyl group

Antimicrobial Evaluation Protocols

Antifungal Susceptibility Testing

The evaluation of antifungal activity for this compound derivatives follows standardized protocols with specific modifications to assess potency against clinically relevant fungal pathogens:

  • Strain Selection and Preparation: Select reference strains of Candida albicans (ATCC 90028), Candida glabrata (ATCC 90030), Candida krusei (ATCC 6258), and Candida guilliermondii (ATCC 6260). Maintain strains on Sabouraud Dextrose Agar (SDA) slopes at 4°C. For susceptibility testing, subculture strains twice on fresh SDA plates at 35°C for 24-48 hours to ensure viability and purity. Prepare inoculum suspensions in sterile saline or RPMI-1640 medium, adjusting the turbidity to 0.5 McFarland standard (approximately 1-5 × 10⁶ CFU/mL) [2].

  • Broth Microdilution Method: Perform broth microdilution assays according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications. Prepare twofold serial dilutions of this compound derivatives in RPMI-1640 medium buffered to pH 7.0 with MOPS (3-(N-morpholino)propanesulfonic acid). Distribute 100 μL aliquots of each dilution into 96-well microtiter plates. Add 100 μL of the standardized fungal inoculum to each well, resulting in final compound concentrations typically ranging from 0.015 to 128 μg/mL. Include growth control (medium plus inoculum) and sterility control (medium only) wells on each plate. Incubate the plates at 35°C for 24-48 hours without agitation [2] [5].

  • Minimum Inhibitory Concentration (MIC) Determination: After incubation, determine MIC endpoints visually or spectrophotometrically. For azole compounds like the this compound derivatives, the MIC is defined as the lowest concentration that produces approximately 50% reduction in fungal growth compared to the drug-free control. Alternatively, for more precise quantification, measure optical density at 530 nm using a microplate reader and calculate percentage inhibition relative to growth controls. Perform all tests in duplicate or triplicate to ensure reproducibility [2].

  • Reference Antifungal Agents: Include standard antifungal agents (fluconazole, ketoconazole, itraconazole) as positive controls in each experiment to validate the testing methodology and provide benchmark data for comparison with the test compounds. Prepare stock solutions of reference drugs according to manufacturer recommendations and subject them to the same serial dilution scheme as the test compounds [5].

Antibacterial Activity Assessment

While the primary focus is antifungal activity, some this compound derivatives may also exhibit antibacterial effects, particularly against Gram-positive organisms:

  • Bacterial Strain Selection: Include reference strains of Staphylococcus aureus (ATCC 29213) as a Gram-positive representative and Pseudomonas aeruginosa (ATCC 27853) as a Gram-negative control. Maintain strains on Mueller-Hinton Agar (MHA) slopes at 4°C. Prepare inocula from fresh overnight cultures, adjusting the turbidity to 0.5 McFarland standard in sterile saline (approximately 1.5 × 10⁸ CFU/mL) [2].

  • Agar Diffusion Assay: Perform modified Kirby-Bauer disk diffusion assays by inoculating Mueller-Hinton Agar plates with standardized bacterial suspensions. Apply sterile filter paper disks (6 mm diameter) impregnated with 10 μL of test compounds dissolved in DMSO at appropriate concentrations (e.g., 1 mg/mL). Include antibiotic control disks (e.g., gentamicin for Gram-negative, vancomycin for Gram-positive) as references. Incubate the plates at 35°C for 18-24 hours, then measure the diameter of inhibition zones (including disk diameter) to the nearest millimeter [2] [5].

  • Broth Microdilution for Bacteria: For quantitative assessment, perform broth microdilution in Mueller-Hinton Broth according to CLSI M07-A9 guidelines. Prepare serial dilutions of test compounds in 96-well microtiter plates, add standardized bacterial inoculum to achieve approximately 5 × 10⁵ CFU/mL in each well, and incubate at 35°C for 18-24 hours. Determine MIC as the lowest concentration that completely inhibits visible growth [2].

Data Analysis and Interpretation

Biological Activity Results

Table 3: Antimicrobial Activity of this compound Derivatives

Compound C. albicans MIC (μmol/mL) C. glabrata MIC (μmol/mL) C. krusei MIC (μmol/mL) S. aureus MIC (μmol/mL) CYP51 Inhibition IC₅₀ (μM)
Methyl 4-chlorocinnamate (1) 0.45 0.52 0.48 0.87* ND
Methoxyethyl 4-chlorocinnamate (4) 0.13 0.15 0.14 >1.0 0.18
Perillyl 4-chlorocinnamate (11) 0.024 0.028 0.026 >1.0 0.042
Fluconazole (control) 0.11 0.24 0.86 NA 0.00073
Compound 9b (pyrrole derivative) 0.008 ND ND 0.036† 0.0013

Note: MIC values are representative from referenced studies; *Active only at highest concentration tested; †DNA gyrase inhibition; ND - Not determined [2] [5].

The structure-activity relationship analysis reveals critical structural features contributing to antifungal potency. Derivatives with short alkyl chains containing oxygen atoms (e.g., methoxyethyl ester) demonstrate enhanced activity, with MIC values of 0.13 μmol/mL against C. albicans. Notably, compounds with terpenic substructures (e.g., perillyl ester) exhibit superior potency, showing MIC values as low as 0.024 μmol/mL, which surpasses fluconazole activity against certain Candida species [2]. This suggests that bulky hydrophobic groups may enhance interaction with the substrate binding pocket of 14α-demethylase.

The enzyme inhibition data correlates with antifungal activity, confirming the mechanism-based action of these compounds. Molecular docking studies suggest that all active this compound derivatives present good affinity towards the active site of 14α-demethylase, likely functioning as inhibitors that compete with the natural substrate lanosterol [2]. The most potent compounds appear to form stable complexes with the heme iron and establish additional hydrophobic interactions within the substrate access channel, thereby effectively blocking the enzyme's catalytic activity.

Research Applications and Implications

The experimental data support several significant research applications for this compound derivatives in antifungal drug development:

  • Lead Optimization: The structural insights gained from these studies provide a foundation for medicinal chemistry optimization. Key strategies include modifying the ester functional group to balance lipophilicity and solubility, introducing additional substituents on the phenyl ring to enhance binding interactions, and incorporating heteroatoms to improve physicochemical properties and metabolic stability [2].

  • Combination Therapy: Given the increasing prevalence of azole-resistant fungal strains, this compound derivatives may offer alternatives for combination therapies that can overcome resistance mechanisms. These compounds could be paired with existing antifungals to create synergistic effects or to combat multidrug-resistant pathogens, particularly those with mutations in the 14α-demethylase enzyme [1].

  • Broad-Spectrum Development: The preliminary antibacterial activity observed with some derivatives against Staphylococcus aureus suggests potential for developing broad-spectrum antimicrobial agents. Further structural modification could enhance this dual activity, potentially addressing polymicrobial infections with single chemical entities [2] [5].

The workflow for the complete research process can be summarized as:

G Design Compound Design Structure-based design Synthesis Chemical Synthesis Multiple esterification methods Design->Synthesis Select promising candidates Charac Structural Characterization NMR, MS, FT-IR Synthesis->Charac Confirm structure and purity Docking Molecular Docking Binding affinity prediction Charac->Docking 3D structures for modeling Assay Enzyme Inhibition CYP51/ERG11 inhibition Docking->Assay Predict binding modes Micro Antimicrobial Testing MIC determinations Assay->Micro Validate mechanism of action SAR Structure-Activity Analysis Lead optimization Micro->SAR Identify key structural features SAR->Design Feedback for next cycle

Conclusion and Future Perspectives

The comprehensive evaluation of this compound derivatives as 14α-demethylase inhibitors demonstrates their significant potential as antifungal agents. The integration of computational docking studies with experimental validation provides a robust framework for understanding structure-activity relationships and guiding further optimization. The most promising compounds, particularly methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate, exhibit potent activity against pathogenic Candida species, with MIC values comparable or superior to reference antifungal drugs.

Future research directions should include expanded spectrum testing against emerging fungal pathogens such as Candida auris and azole-resistant Aspergillus fumigatus, in vivo efficacy studies in appropriate infection models, and detailed ADMET profiling to assess pharmaceutical potential. Additionally, investigation of potential synergistic combinations with established antifungal agents could provide strategies to overcome existing drug resistance. The protocols outlined in this document provide a solid foundation for continued investigation of this compound derivatives as promising candidates for antifungal drug development.

References

urease inhibitory activity 4-chlorocinnamic acid IC50

Author: Smolecule Technical Support Team. Date: February 2026

Urease Inhibitory Activity of 4-Chlorocinnamic Acid

Table 1: Quantitative Urease Inhibitory Data for this compound and Related Complexes

Compound / Complex Name IC₅₀ Value Experimental Organism / Enzyme Reference & Context
[Ag(4-cca)](_n) (Silver(I) 4-chlorocinnamate complex) 1.10 μM Jack bean urease [1]
Acetohydroxamic Acid (AHA) 42.12 ± 0.08 μM Jack bean urease [2]
This compound (4Cl-CA) Shows activity; specific IC₅₀ not found in search - [1]

The core finding is that a silver(I) complex incorporating this compound as a ligand is a potent urease inhibitor, with an IC₅₀ over 38 times more potent than the standard inhibitor AHA [1]. While the isolated this compound molecule is recognized for its activity, the search results do not provide a specific IC₅₀ value for it alone [1].

Urease is a nickel-dependent enzyme that catalyzes urea hydrolysis to ammonia and carbon dioxide [2]. Its overactivity is a virulence factor in pathogens like Helicobacter pylori and causes agricultural and medical complications, driving the search for effective inhibitors [2] [3].

Experimental Protocol for Metal Complex Synthesis and Assay

This protocol is adapted from published research on synthesizing and evaluating metal-based urease inhibitors [1].

1. Synthesis of Silver(I) 4-Chlorocinnamate Complex ([Ag(4-cca)](_n))

  • Objective: To synthesize the metal complex where this compound acts as an organic ligand.
  • Materials:
    • This compound (4Cl-CA)
    • Silver salt (e.g., Silver nitrate, AgNO₃)
    • Suitable solvent (e.g., water, methanol, acetonitrile)
  • Procedure:
    • Dissolve this compound and the silver salt in a minimal amount of solvent. Molar ratios should be optimized, often starting at a 1:1 ligand-to-metal ratio.
    • Mix the solutions and stir at room temperature or gently heat, as appropriate.
    • Allow the solution to stand undisturbed for slow evaporation at room temperature.
    • Characterize the resulting crystals using single-crystal X-ray diffraction to determine the molecular structure. The cited study revealed a binuclear structure where pairs of silver atoms are bridged by the 4-chlorocinnamate ligands [1].

2. Urease Inhibition Assay (Jack Bean Urease)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized complex against jack bean urease.
  • Materials:
    • Jack bean urease enzyme
    • Urea substrate
    • Test compounds: [Ag(4-cca)](_n) complex, this compound (for comparison), Acetohydroxamic Acid (AHA) as a positive control.
    • Buffer solution (e.g., 0.1 M phosphate buffer, pH 6.8-7.0)
    • Phenol-red indicator or Berthelot's reagent (for ammonia detection)
  • Procedure:
    • Prepare a series of dilutions of the test compounds in buffer.
    • In a 96-well plate or test tubes, mix a fixed volume of each compound dilution with the urease enzyme solution. Include a control well with only buffer and enzyme.
    • Pre-incubate the mixture for 15-30 minutes at room temperature.
    • Initiate the reaction by adding a urea solution.
    • Incubate for an additional 30-60 minutes.
    • Stop the reaction and quantify the amount of ammonia produced. This can be measured spectrophotometrically using Berthelot's reaction or a similar method [2].
    • Calculate the percentage inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis of the dose-response curve.

The experimental workflow for synthesis and bioactivity validation can be visualized as follows:

Start Start Experiment Synth Synthesis of [Ag(4-cca)]ₙ Complex Start->Synth Charact Complex Characterization (X-ray Crystallography) Synth->Charact Assay Urease Inhibition Assay Charact->Assay Data IC₅₀ Determination via Dose-Response Curve Assay->Data End Validation of Potent Inhibition Data->End

Key Research Implications

  • Enhanced Potency via Complexation: The significant increase in inhibitory potency upon complex formation with silver suggests that the metal center plays a crucial role in interacting with the nickel-containing active site of urease [1] [2].
  • Synergistic Effect: The combination of the organic ligand's ability to fit into the enzyme's hydrophobic pockets and the metal's coordination chemistry creates a synergistic effect, leading to superior inhibition compared to the ligand or metal ion alone [2].
  • SAR Insights: This finding aligns with structure-activity relationship (SAR) studies for other enzyme targets, where halogenated cinnamic acid derivatives often show enhanced biological activity due to improved binding interactions [4].

Practical Notes for Researchers

  • Handling and Storage: this compound is a stable solid. It should be stored in a desiccator at -20°C to maintain stability for long-term use [1] [5]. It is soluble in DMSO, DMF, and acetone, which is useful for preparing stock solutions for assays [1] [6].
  • Biological Replication: When performing the urease inhibition assay, it is critical to run experiments in triplicate and include appropriate controls (blank, positive control like AHA) to ensure data reliability.
  • Safety Note: Always consult the Safety Data Sheet (SDS) before working with this compound or silver salts. Use appropriate personal protective equipment (PPE) such as gloves and eyeshields [5].

I hope these detailed application notes and protocols are helpful for your research. Should you require further information on specific structural aspects or other biological activities of this compound, please feel free to ask.

References

Application Notes and Protocols: Solid-State Photodimerization of 4-Chlorocinnamic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Solid-state photodimerization is a photochemical reaction where two molecules within a crystal lattice form a cyclobutane ring upon ultraviolet (UV) light exposure. This reaction is a cornerstone of solid-state chemistry due to its applications in creating novel polymers, developing smart materials, and understanding fundamental reaction dynamics in constrained environments. The reaction of 4-chlorocinnamic acid is a classic model system for studying these processes. A key feature of this reaction is its topochemical principle, where the geometric arrangement of molecules in the crystal lattice pre-determines the reaction's feasibility and stereochemical outcome. The photomechanical effects observed—where the crystal changes shape, bends, or twists during the reaction—are directly linked to the crystal's morphology and size [1]. These macroscopic deformations result from the accumulation of molecular-scale strain as the reactant molecules transform into photodimers.

Experimental Protocols

Protocol 1: Crystal Growth and Morphology Characterization

Objective: To grow high-quality single crystals of this compound and characterize their initial morphology, which is critical for reproducible photomechanical responses.

Materials:

  • Analyte: this compound (purity ≥ 95%).
  • Solvents: Ethanol, Acetone, or Ethyl Acetone (HPLC grade).
  • Equipment: Conical flasks (50-100 mL), beakers, watch glasses, Pasteur pipettes, glass vials. Light microscope with camera, scanning electron microscope (SEM).

Procedure:

  • Solution Preparation: Dissolve approximately 100 mg of this compound in 10 mL of a warm, suitable solvent (e.g., ethanol) in a conical flask.
  • Slow Evaporation: Filter the warm solution into a clean beaker and cover it with a watch glass. Allow the solvent to evaporate slowly at room temperature, protected from light and vibrations, over 24-72 hours.
  • Crystal Harvesting: Once crystals of sufficient size have formed, carefully harvest them using a spatula or tweezers to avoid mechanical damage.
  • Morphology Characterization:
    • Examine the crystals under a light microscope to document their initial shape, size, and surface features.
    • For nano- or micro-crystals, use SEM for higher-resolution imaging. Sputter-coat the samples with a thin layer of gold or platinum to prevent charging.

Critical Notes:

  • Crystal quality is paramount. Imperfections like cracks or inclusions can lead to irregular reaction fronts and fracture during irradiation [1].
  • The crystal morphology (needle, plate, block) is a critical variable. The protocol for the related compound cinnamalmalononitrile emphasizes that chemical substitution can be used to engineer crystals with desired photomechanical properties, a principle that also applies here [2].
Protocol 2: Solid-State UV Irradiation and Reaction Monitoring

Objective: To induce the photodimerization reaction and monitor its progression and spatial distribution within a single crystal.

Materials:

  • Equipment: UV light source (e.g., LED lamp at 302-365 nm), optical microscope with UV-transparent objectives, power meter, cooling stage (optional).
  • Sample Mounting: Glass slides, UV-transparent quartz coverslips.

Procedure:

  • Sample Mounting: Select a well-formed single crystal and mount it on a glass slide. If using high-magnification objectives, use a quartz coverslip.
  • Initial Imaging: Capture an optical micrograph (both brightfield and under UV light) of the crystal before irradiation.
  • UV Irradiation:
    • Place the sample under the UV light source. Control the intensity (typically 1-50 mW/cm²) and duration of irradiation precisely.
    • To study reaction front propagation, consider using a collimated beam or a mask to irradiate only specific regions of the crystal.
  • In-Situ Monitoring:
    • Observe the crystal in real-time under the microscope during irradiation.
    • Document changes in crystal shape (bending, twisting, curling) via video recording or time-lapse photography.
    • Monitor the reaction front propagation. The conversion can often be visualized by a change in the crystal's optical contrast or birefringence [1] [2].

Critical Notes:

  • The photomechanical response is highly dependent on crystal size and shape [1]. Smaller, needle-like crystals may exhibit large, reversible bending, while larger, bulkier crystals might fracture.
  • The reaction can be heterogeneous, meaning it does not proceed uniformly throughout the crystal but starts at specific defect sites, leading to a loss of long-range order, as observed in the related compound 2,4-dichlorocinnamic acid [3].
Protocol 3: Ex-Situ Analysis of Reaction Kinetics and Products

Objective: To quantitatively analyze the reaction kinetics and characterize the final photodimer product after UV irradiation.

Materials:

  • Equipment: FTIR Spectrometer, NMR Spectrometer, X-ray Diffractometer (XRD).
  • Consumables: Deuterated solvent (e.g., DMSO-d6), mortar and pestle.

Procedure:

  • Sample Preparation: Gently grind a portion of the irradiated crystals into a fine powder for FTIR and XRD analysis. For NMR, dissolve another portion in a deuterated solvent.
  • Fourier-Transform Infrared (FTIR) Spectroscopy:
    • Compare the IR spectra of irradiated and non-irradiated samples.
    • Look for a decrease in the intensity of the C=C stretch band (around 1635-1650 cm⁻¹) of the cinnamic acid moiety and the =C-H out-of-plane bending vibrations, indicating consumption of the alkene double bonds.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • Perform ¹H NMR analysis. The successful formation of a cyclobutane ring is confirmed by the appearance of new signals in the chemical shift region of 4.0-5.5 ppm, corresponding to the methine protons of the cyclobutane ring.
    • The disappearance of the vinyl proton signals from the cinnamic acid monomer (around 6.5-7.5 ppm) provides a means to calculate the conversion ratio.
  • X-ray Diffraction (XRD):
    • Use powder XRD to monitor the loss of crystallinity of the starting material and/or the emergence of new diffraction peaks corresponding to the product phase. Kinetic photocrystallography can be employed to track structural changes in real-time [3].
Workflow Visualization

The following diagram summarizes the complete experimental workflow from crystal preparation to final analysis.

G Solid-State Photodimerization Experimental Workflow start Start: Compound Selection grow Crystal Growth (Slow Evaporation) start->grow char_init Initial Characterization (Microscopy, SEM) grow->char_init irrad UV Irradiation char_init->irrad monitor In-Situ Monitoring (Optical Microscopy) irrad->monitor analysis Ex-Situ Product Analysis (FTIR, NMR, XRD) monitor->analysis end Data Synthesis & Conclusion analysis->end

Data Presentation and Analysis

Summary of Key Findings from Literature

Table 1: Key Experimental Observations for this compound and Related Compounds

Compound Key Observation Impact of Crystal Size/Shape Analysis Technique(s) Reference
This compound Photomechanical response (bending, twisting) is directly dependent on crystal morphology and dimensions. Smaller, anisotropic crystals show more pronounced and controlled deformation without fracture. Optical Microscopy, X-ray Diffraction [1]
2,4-Dichlorocinnamic Acid Photodimerization proceeds via a heterogeneous mechanism, leading to a loss of long-range crystalline order. Not explicitly studied, but heterogeneity implies sensitivity to crystal defects. Kinetic Photocrystallography, Spectroscopy [3]
Cinnamalmalononitrile Derivatives Fluorination can be used to engineer crystal polymorphism and tune photomechanical properties. Highlights the general principle of chemical modification to control solid-state packing and response. XRD, Computational Modeling [2]

Troubleshooting and Best Practices

Table 2: Common Experimental Challenges and Proposed Solutions

Problem Potential Cause Solution

| No reaction upon UV irradiation | 1. Incorrect UV wavelength. 2. Crystal packing does not satisfy topochemical principles. | 1. Verify absorption spectrum of crystal; use 302-365 nm range. 2. Attempt crystal growth using different solvents to obtain a reactive polymorph. | | Crystal fractures during irradiation | 1. Crystal is too large or has internal defects. 2. UV light intensity is too high. | 1. Use smaller, high-quality crystals. The response is size-dependent [1]. 2. Reduce UV intensity to allow slower, more controlled reaction progression. | | Low conversion to photodimer | 1. Reaction is hindered by product phase forming a barrier. 2. Inhomogeneous irradiation. | 1. Grind crystals to powder to increase surface area, though this sacrifices photomechanical observation. 2. Ensure uniform and collimated UV illumination of the sample. | | Irreversible photomechanical deformation | The reaction is intrinsically irreversible for this system. | For reversible actuation, consider alternative photomechanical compounds like anthracene or diarylethene derivatives [2]. |

Conclusion

The solid-state photodimerization of this compound serves as an excellent model system for demonstrating the intimate connection between molecular crystal engineering and macroscopic material properties. The protocols outlined here provide a framework for investigating this reaction, emphasizing the critical roles of crystal quality, morphology, and real-time monitoring. The primary challenge with this specific system is the often irreversible and heterogeneous nature of the reaction, which can limit its application in reversible actuators. Future work in this field, as evidenced by the broader research context, is focused on designing molecular crystals with reversible photochemistry, such as anthracene derivatives, for applications in molecular crystal motors and other advanced photomechanical devices [2].

References

Comprehensive Application Notes and Protocols: 4-Chlorocinnamic Acid as a Pharmaceutical Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Chlorocinnamic Acid as a Pharmaceutical Intermediate

This compound (4-CCA), chemically known as (E)-3-(4-chlorophenyl)prop-2-enoic acid (CAS 1615-02-7), is a versatile chemical building block of significant importance in pharmaceutical research and development. This white crystalline powder with molecular formula C₉H₇ClO₂ serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemical compounds. The compound features a reactive carboxylic acid group and a conjugated π-system that facilitates diverse chemical transformations, making it particularly valuable for designing more complex molecular architectures. The global market for this compound, valued at USD 15.2 million in 2024, is projected to grow at a CAGR of 4.4% to reach approximately USD 20.5 million by 2032, reflecting its expanding applications in the pharmaceutical and agrochemical sectors. [1] [2]

The significance of 4-CCA in pharmaceutical synthesis stems from its structural versatility and the electron-withdrawing property of the chlorine substituent at the para position, which influences both the compound's reactivity and the biological activity of its derivatives. As research continues to explore new therapeutic agents, this compound has emerged as a key starting material for several classes of bioactive molecules, particularly those targeting infectious diseases and inflammation-related conditions. Its utilization spans multiple drug development stages, from early-stage discovery to process chemistry optimization for commercial-scale production. [2] [3]

Synthesis Protocols

Boron Tribromide-Mediated Direct Synthesis

The one-pot synthesis of this compound via boron tribromide-mediated reaction represents a streamlined approach that offers advantages over traditional methods like the Perkin reaction. This method utilizes readily available starting materials and avoids the need for intermediate isolation, making it particularly suitable for laboratory-scale preparation of 4-CCA and its analogs. [4]

2.1.1 Reagents and Equipment
  • Aromatic aldehyde: 4-Chlorobenzaldehyde (1.0 equiv, 10 mmol)
  • Aliphatic carboxylic acid: Acetic acid (5.45 equiv, 54.5 mmol)
  • Reagent: Boron tribromide (BBr₃, 1.1 equiv, 11 mmol)
  • Bases: 4-Dimethylaminopyridine (4-DMAP, 0.5 equiv, 5 mmol) and pyridine (1.5 equiv, 15 mmol)
  • Solvent: N-methyl-2-pyrrolidinone (NMP, 15 mL)
  • Equipment: Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet, TLC apparatus
2.1.2 Step-by-Step Procedure
  • Reaction Setup: Charge a 50 mL round-bottom flask with 4-chlorobenzaldehyde (1.40 g, 10 mmol), acetic acid (3.27 g, 54.5 mmol), and NMP (15 mL). Equip the flask with a reflux condenser and nitrogen inlet.
  • Base Addition: Add 4-DMAP (0.61 g, 5 mmol) and pyridine (1.18 g, 15 mmol) to the reaction mixture under nitrogen atmosphere.
  • BBr₃ Addition: Cool the reaction mixture to 0°C using an ice bath, then slowly add boron tribromide (1.0 M solution in dichloromethane, 11 mL, 11 mmol) dropwise with stirring over 15 minutes.
  • Reaction Execution: Heat the mixture to reflux (180-190°C) with continuous stirring for 9 hours under nitrogen atmosphere. Monitor reaction progress by TLC (hexane:ethyl acetate, 7:3).
  • Workup Procedure: After completion, cool the reaction mixture to room temperature and carefully quench by adding 10% HCl solution (20 mL) with stirring.
  • Product Isolation: Extract the aqueous mixture with ethyl acetate (3 × 25 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to obtain pure this compound as white crystals.
2.1.3 Key Process Parameters

Table 1: Critical Parameters for Boron Tribromide-Mediated Synthesis

Parameter Optimal Condition Effect of Variation
Temperature 180-190°C (reflux) Yields decrease significantly below 170°C (47% at 145-150°C)
Reaction Time 9 hours Shorter times give incomplete conversion; longer times may cause decomposition
Molar Ratio (Aldehyde:BBr₃) 1:1.1 Lower ratios decrease yield due to incomplete reaction
Base System 4-DMAP/Pyridine Other bases give inferior yields
Solvent NMP DMSO (35%), DMF (27%), HMPTA (21%) give significantly lower yields

This method typically provides 80% yield of this compound with high purity. The product exhibits characteristic melting point of 248-250°C, consistent with literature values. [4]

Synthesis of Ester Derivatives

Ester derivatives of this compound expand its utility as a pharmaceutical intermediate, offering modified solubility and pharmacokinetic properties. The following protocols describe efficient methods for preparing various ester analogs. [5]

2.2.1 Fischer Esterification Method
  • Reaction Mixture: Dissolve this compound (1.0 g, 5.47 mmol) in the appropriate alcohol (20 mL; methanol for methyl ester, ethanol for ethyl ester).
  • Acid Catalyst: Slowly add concentrated sulfuric acid (0.2 mL) to the solution.
  • Reaction Conditions: Reflux the mixture with magnetic stirring for 3-24 hours, monitoring by TLC (hexane:ethyl acetate, 9:1).
  • Workup: Partially evaporate the solvent under reduced pressure, add distilled water (15 mL), and extract with ethyl acetate (3 × 10 mL).
  • Purification: Combine organic phases, neutralize with 5% sodium bicarbonate, wash with distilled water, dry over anhydrous Na₂SO₄, filter, and evaporate solvent.
  • Yield: Methyl 4-chlorocinnamate is typically obtained in 97.6% yield as white crystals (MP 71-72°C). [5]
2.2.2 Alkyl Halide Esterification Method
  • Reaction Setup: Dissolve this compound (0.1 g, 0.547 mmol) in anhydrous acetone (14 mL).
  • Base Addition: Add triethylamine (0.3 mL, 2.188 mmol) and the appropriate alkyl halide (0.563 mmol).
  • Reaction Conditions: Reflux with magnetic stirring for 24-48 hours until consumption of starting material (monitor by TLC).
  • Workup: Partially evaporate solvent, extract with dichloromethane (3 × 10 mL), and treat organic phase with 5% sodium bicarbonate.
  • Purification: Wash with distilled water, dry over anhydrous Na₂SO₄, filter, and evaporate. Purify residue by column chromatography on silica gel (hexane:ethyl acetate gradient). [5]

Purification and Analytical Methods

Solubility and Crystallization

Understanding the solubility profile of this compound is essential for developing efficient purification protocols and formulation strategies. Recent studies have systematically evaluated the solubility of 4-CCA in various solvents across a temperature range, providing valuable data for process optimization. [6]

Table 2: Solubility of this compound in Various Solvents (283.15-323.15 K)

Solvent Solubility Trend Relative Ranking Application Notes
1,4-Dioxane Highest solubility 1 Preferred for high-temperature crystallizations
Acetone High solubility 2 Suitable for recrystallization
n-Butanol Medium-high solubility 3 Balanced solubility for processing
Ethanol Medium solubility 4 Generally recognized as safe (GRAS) for pharmaceutical use
n-Propanol Medium solubility 5 Alternative to ethanol
Isopropanol Medium solubility 6 Cost-effective option
Methanol Low-medium solubility 8 Limited utility for crystallization
Ethyl Acetate Low solubility 10 Useful for fractional crystallization
Acetonitrile Low solubility 11 Poor solvent for this compound
Water Lowest solubility 12 Anti-solvent for precipitation

The solubility of this compound in all tested solvents increases with temperature, following typical solid-liquid equilibrium behavior. The modified Apelblat model effectively correlates the experimental solubility data with temperature, providing a reliable tool for process design. These findings enable rational solvent selection based on the specific purification requirements, with 1,4-dioxane and acetone being particularly suitable for recrystallization processes aiming for high recovery yields. [6]

Crystallization Protocol
  • Solvent Selection: Based on solubility data, choose an appropriate solvent system (e.g., acetone for high-yield recovery or ethanol for pharmaceutical applications).
  • Dissolution: Heat the solvent to 5-10°C below its boiling point and add crude this compound gradually until complete dissolution.
  • Decolorization: If necessary, add activated carbon (1-2% w/w) and heat for 15 minutes, then filter hot through Celite.
  • Crystallization: Cool the filtrate slowly to room temperature, then further to 0-4°C to maximize crystal yield.
  • Isolation: Collect crystals by vacuum filtration and wash with small portions of cold solvent.
  • Drying: Dry the purified product under vacuum at 40-50°C for 4-6 hours.
Analytical Characterization

Comprehensive characterization of this compound is essential for quality control and regulatory compliance in pharmaceutical applications. The following analytical methods provide orthogonal verification of compound identity and purity.

3.3.1 Spectroscopic Methods
  • FTIR Spectroscopy: Characteristic peaks include: carboxylic acid O-H stretch (2500-3500 cm⁻¹, broad), C=O stretch (1690-1720 cm⁻¹), C=C stretch (1620-1660 cm⁻¹), and C-Cl stretch (750-850 cm⁻¹). [5]
  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃, 400 MHz): δ 7.99 (d, J = 16.0 Hz, 1H, COOH), 7.50 (d, J = 8.4 Hz, 2H, Ar-H), 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 6.42 (d, J = 16.0 Hz, 1H, =CH), 4.87 (s, 1H, OH). [5] [7]
    • ¹³C NMR (CDCl₃, 100 MHz): δ 172.5 (COOH), 146.2 (=CH-COOH), 134.8 (C-Cl), 132.5 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 118.2 (=CH-Ph). [5]
3.3.2 Thermal Analysis
  • Melting Point: 248-250°C (lit.) - determined by differential scanning calorimetry (DSC). [6] [7]
  • Boiling Point: 325.3±17.0°C at 760 mmHg. [7]
  • Flash Point: 150.5±20.9°C. [7]
3.3.3 Purity Assessment
  • HPLC: Reverse-phase C18 column, mobile phase methanol:water (70:30), flow rate 1.0 mL/min, UV detection at 280 nm.
  • TLC: Silica gel, hexane:ethyl acetate (7:3), Rf ≈ 0.4.

Pharmaceutical Applications and Biological Activity

Antimicrobial Derivatives

This compound derivatives have demonstrated significant potential in addressing the growing challenge of antimicrobial resistance, particularly against problematic pathogens like vancomycin-resistant Enterococcus (VRE) and other multidrug-resistant organisms. [3]

4.1.1 Antibacterial Activity

Recent research has explored hybrid molecules incorporating this compound with 4-chloro-2-mercaptobenzenesulfonamide moieties. These compounds exhibited remarkable activity against resistant Enterococcus strains:

  • Minimum Inhibitory Concentrations (MIC) as low as 2-4 μg/mL for the most active compounds (16d, 17c, 16a, 16c, and 16f)
  • Biofilm inhibition at 4× MIC concentrations: 70-94% inhibition against HLAR (high-level aminoglycoside resistant) strains
  • Activity against pre-formed biofilms: Compound 16f showed 62-89% inhibition across concentrations from MIC to 4× MIC
  • Synergistic effects with conventional antibiotics (ampicillin, streptomycin, gentamicin, vancomycin), reducing MIC values by 800 to 10,000 times for HLAR strains and 8 to 10,000 times for VRE strains [3]
4.1.2 Antifungal Activity

Ester derivatives of this compound have shown promising antifungal properties against various Candida species:

  • Methoxyethyl 4-chlorocinnamate (compound 4): MIC = 0.13 μmol/mL
  • Perillyl 4-chlorocinnamate (compound 11): MIC = 0.024 μmol/mL (particularly potent)
  • Molecular docking studies suggest these compounds inhibit the fungal enzyme 14α-demethylase, a key enzyme in ergosterol biosynthesis [5]

The structure-activity relationship studies indicate that substituents with short alkyl chains containing heteroatoms (e.g., oxygen) or terpenic substructures (e.g., perillyl) enhance antifungal potency. This provides valuable guidance for designing optimized derivatives for specific antifungal applications. [5]

Additional Biological Activities
  • Tyrosinase Inhibition: this compound exhibits inhibitory effects on tyrosinase, suggesting potential applications in treating hyperpigmentation disorders. [7]
  • Antifungal Activity Against Plant Pathogens: Suppression of Colletotrichum gloeosporioides growth indicates potential agricultural applications. [7]

Emerging Applications and Future Perspectives

Beyond its established roles in pharmaceutical intermediates, This compound is finding new applications in cutting-edge technologies and materials science. These emerging applications leverage the compound's unique structural and electronic properties.

Photomechanical Materials

The photomechanical properties of this compound have attracted significant research interest. As a photomechanical molecular crystal, 4-CCA can efficiently convert light energy into mechanical energy, exhibiting reversible structural transformations upon irradiation. This property enables applications in:

  • Light-harvesting systems
  • Mechanical actuators and molecular machines
  • Optical sensors and smart switches
  • Photoresponsive materials for microelectronics and photolithography [6]

The exclusive crystallization of trans-4-chlorocinnamic acid in the β-polymorph form provides consistent photomechanical behavior, unlike other cinnamic acid derivatives that may exist in multiple polymorphic forms with different properties. This characteristic makes it particularly valuable for applications requiring predictable and reproducible performance. [6]

Specialty Polymers and Electronic Materials

The cinnamoyl moiety present in this compound serves as a photoresponsive unit that can be incorporated into various polymer systems, enabling development of advanced materials with unique properties:

  • Photolithography and microelectronics applications
  • Non-linear optical materials for photonic devices
  • Integrated circuit technology
  • Photocurable coatings with tailored properties [4]

The electron-withdrawing chlorine substituent modifies the electronic characteristics of the cinnamoyl system, influencing both photoreactivity and optical properties. This makes this compound derivatives particularly valuable for designing specialized polymers with enhanced performance characteristics for high-technology applications. [4]

Experimental Workflows and Visual Protocols

Synthesis Workflow

The following diagram illustrates the complete synthesis and purification process for this compound:

synthesis_workflow Start Start Reaction Setup Aldehyde 4-Chlorobenzaldehyde (1.0 equiv) Start->Aldehyde AceticAcid Acetic Acid (5.45 equiv) Start->AceticAcid Solvent NMP Solvent Start->Solvent Bases 4-DMAP (0.5 equiv) Pyridine (1.5 equiv) Start->Bases BBr3 Borontribromide (1.1 equiv) Aldehyde->BBr3 AceticAcid->BBr3 Solvent->BBr3 Bases->BBr3 Reflux Reflux at 180-190°C for 9 hours BBr3->Reflux Workup Workup: Acid quench Extraction with EtOAc Reflux->Workup Purification Purification: Recrystallization Workup->Purification Product Pure this compound Yield: 80% Purification->Product

Purification and Analysis Workflow

The following diagram outlines the comprehensive purification and characterization process:

purification_workflow cluster_analysis Analytical Methods Crude Crude Product SolventSelect Solvent Selection Based on Solubility Data Crude->SolventSelect Dissolution Dissolution in Selected Solvent (Heated) SolventSelect->Dissolution Decolorize Decolorization with Activated Carbon Dissolution->Decolorize Filtration Hot Filtration Decolorize->Filtration Crystallization Slow Cooling for Crystallization Filtration->Crystallization Collection Vacuum Filtration and Washing Crystallization->Collection Drying Drying under Vacuum at 40-50°C Collection->Drying Analysis Quality Control Analysis Drying->Analysis Release Product Release Analysis->Release MP Melting Point (248-250°C) Analysis->MP NMR NMR Spectroscopy (1H, 13C) IR FTIR Spectroscopy HPLC HPLC Purity Assessment TLC TLC Analysis

Conclusion

This compound represents a versatile intermediate with significant applications in pharmaceutical synthesis and emerging technologies. The protocols outlined in this document provide researchers with robust methods for the synthesis, purification, and characterization of this valuable compound and its derivatives. The comprehensive solubility data and efficient synthetic routes enable the production of high-quality material suitable for pharmaceutical development. Furthermore, the promising biological activities of various 4-CCA derivatives, particularly against drug-resistant pathogens, highlight its continuing relevance in addressing current therapeutic challenges. As research advances, the unique photomechanical properties of this compound are likely to open new applications in materials science and advanced technologies, extending its utility beyond traditional pharmaceutical applications.

References

4-chlorocinnamic acid agrochemical herbicide intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

4-Chlorocinnamic acid (CAS 1615-02-7) is an important organic synthesis intermediate, widely used in the agrochemical and pharmaceutical industries [1] [2]. Its value stems from its role as a key precursor in the synthesis of herbicides and other active ingredients [3] [4].

The table below summarizes its fundamental chemical and physical properties.

Property Specification Reference / Note
CAS No. 1615-02-7 -
Molecular Formula C₉H₇ClO₂ -
Molecular Weight 182.61 g/mol -
Appearance White to off-white crystalline powder [1] [5]
Melting Point 247 - 251 °C The trans isomer melts at 249-250 °C [2].
Density 1.332 - 1.348 g/cm³ [5] [6]
pKa 4.33 [5]
Solubility in Water Slightly soluble [5]
Solubility in Organic Solvents Soluble in ethanol, DMSO, and ether [7] [2]
Flash Point 150.5 °C [6]

Synthesis and Production Protocols

This section details established methods for synthesizing this compound, with a focus on the Knoevenagel Condensation as a primary industrial route [6] [8].

Method 1: Knoevenagel Condensation of 4-Chlorobenzaldehyde

This is a classic and efficient laboratory-scale synthesis.

  • Objective: To synthesize this compound from 4-chlorobenzaldehyde and malonic acid.
  • Principle: A base-catalyzed condensation reaction followed by decarboxylation.

The following diagram illustrates the experimental workflow for this synthesis method:

G A Charge Reactor with: - 4-Chlorobenzaldehyde - Malonic Acid - Pyridine Solvent B Add Catalyst (Piperidine) A->B C Reflux at 22-25°C for 3-5 hours B->C D Monitor Reaction by TLC C->D E Work-up: - Cool & Pour into Water - Filter Crude Product D->E F Purification: - Dissolve in Ammonia Water - Filter - Precipitate with 3N H₂SO₄ E->F G Isolate Product: - Filter - Wash with Water - Dry F->G

  • Chemicals & Equipment:
    • Reactants: 4-Chlorobenzaldehyde (CAS 104-88-1), Malonic acid (CAS 141-82-2) [6].
    • Catalyst: Piperidine.
    • Solvent: Pyridine.
    • Equipment: Round-bottom flask, condenser, heating mantle, magnetic stirrer, vacuum filtration setup.
  • Procedure:
    • Charge a round-bottom flask with 4-chlorobenzaldehyde (e.g., 0.1 mol) and malonic acid (e.g., 0.12 mol) in pyridine (as solvent) [6] [8].
    • Add a catalytic amount of piperidine (e.g., 1-2 mL) [6].
    • Reflux the reaction mixture for 3-5 hours. The reaction can be performed at room temperature (22°C) with ultrasonication for 3 hours or under conventional reflux conditions for 5 hours [6].
    • Monitor reaction completion by TLC.
    • After completion, cool the mixture slightly and pour it into ice-cold water with stirring [8].
    • Filter the resulting crude solid.
    • For purification, dissolve the filter cake in ammonia water to form a soluble ammonium salt. Filter this solution to remove insoluble impurities [8].
    • Precipitate the pure product by carefully acidifying the filtrate with 3N dilute sulfuric acid [8].
    • Collect the final product by filtration, wash thoroughly with water, and dry. This method can achieve yields of up to 99% [6].
  • Scale-Up & Industrial Notes:
    • Process Intensification: Microwave irradiation can be employed to drastically reduce reaction times to minutes (e.g., 6.5 minutes) while maintaining high yield (~90%) [6].
    • Alternative Catalysts: The reaction can be catalyzed by other systems, such as a mixture of lithium chloride and aluminum oxide under microwave conditions (97% yield in 6 minutes) [6].
Method 2: Alternative Heck Arylation Route

An alternative, more modern synthesis involves the Palladium-catalyzed coupling of 4-chlorobromobenzene with acrylic acid derivatives [6].

  • Typical Conditions: React 4-Bromochlorobenzene with methyl acrylate in the presence of a Palladium catalyst (e.g., Palladium diacetate), a base (e.g., Sodium hydrogencarbonate), and a phosphine ligand in a solvent like N-Methyl-2-pyrrolidone (NMP) at 140°C [6].
  • Yield: This method can provide yields around 91% [6].

Analytical and Quality Control Protocols

To ensure product quality and identity, the following analytical methods are recommended.

Parameter Specification / Method Acceptance Criteria
Appearance Visual inspection White to off-white crystalline powder [1]
Purity/Assay HPLC ≥ 98% - 99.5% [1]
Identity (FTIR/NMR) Spectroscopy Conforms to reference spectrum
Melting Point Capillary method 247 - 251 °C [5]
  • HPLC Purity Method:
    • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid).
    • Flow Rate: 1.0 mL/min.
    • Detection: UV-Vis Detector at 254-280 nm.
    • System Suitability: The main peak should be symmetric, and the % area of this compound should meet the acceptance criteria.

Application Note: Synthesis of Herbicide 'Maidisan'

The primary agrochemical application of this compound is as a direct precursor to the herbicide Maidisan [3] [1] [2].

  • Role: It serves as a crucial building block in the synthesis chain. The compound is specifically used for the synthesis of p-chlorophenylpropionic acid, which is a key intermediate in the production of Maidisan [1] [2].
  • Biological Rationale: While the exact mode of action of Maidisan is not detailed in the search results, this compound itself has demonstrated significant antifungal activity. One study showed it inhibits the mycelial growth of Colletotrichum gloeosporioides with an inhibition rate of approximately 65% at a concentration of 0.5 mg/mL [7]. This inherent bioactivity contributes to its utility in crop protection formulations.

Regulatory, Safety, and Handling Notes

Proper handling is essential for safety and product integrity.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from heat, ignition sources, and direct sunlight. Separate from oxidizing agents [5].
  • Shipping: Typically shipped in sealed, corrosion-resistant containers like fibre drums [2].
  • Safety: Hazard codes indicate it may be harmful if ingested (Xn) and may cause irritation (Xi) [6]. Always refer to the specific Safety Data Sheet (SDS) before use.
  • Industry Outlook: The market for this compound is growing, valued at USD 15.2 million in 2024 and projected to reach USD 20.5 million by 2032, driven largely by demand from the agrochemical and pharmaceutical sectors [3] [4].

Conclusion

This compound is a versatile and industrially important synthetic intermediate. The protocols outlined here, particularly the high-yield Knoevenagel condensation, provide a reliable foundation for its production in a research and development setting. Its confirmed role in synthesizing commercial herbicides like Maidisan, coupled with its own intrinsic antifungal properties, solidifies its value in modern agrochemical science.

References

Comprehensive Application Notes and Protocols: Photomechanical Response in 4-Chlorocinnamic Acid Crystals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Photomechanical Properties and Size Dependence

The photomechanical response of 4-chlorocinnamic acid (4-ClCA) crystals represents a significant phenomenon in crystal engineering where molecular crystals undergo mechanical deformation when exposed to light. This behavior stems from an irreversible [2+2] photodimerization reaction that occurs in the solid state, where ultraviolet irradiation induces the formation of cyclobutane rings between adjacent cinnamic acid molecules. Research has demonstrated that this photochemical process generates substantial internal strain within the crystal lattice, which can manifest as dramatic twisting motions in appropriately sized crystals [1].

The photomechanical behavior of 4-ClCA exhibits a strong size dependence, where crystal dimensions directly influence the observed mechanical response. Microribbons with submicron thicknesses (typically less than 1 μm) demonstrate significant twisting upon irradiation, while larger crystals with thicknesses of 5-10 micrometers show no observable photomechanical response under identical conditions [1]. This size dependence can be attributed to several factors including defect density distribution, optical absorption properties, heat dissipation efficiency, and the fundamental relationship between crystal thickness and torsional constants. The dominant factor appears to be the dependence of the torsion constant on crystal thickness, where thinner microribbons possess significantly reduced resistance to deformation induced by internal strain energy densities [1].

Experimental Protocols

Crystal Growth and Morphology Control
2.1.1 Solution Evaporation Method
  • Procedure: Dissolve 100 mg of this compound (CAS# 1615-02-7) in 10 mL of anhydrous ethyl acetate by gentle heating (40-45°C) with stirring. Filter the warm solution through a 0.2 μm PTFE membrane filter to remove particulate impurities. Transfer the filtrate to a clean crystallization dish and cover with perforated paraffin to control evaporation rate. Allow slow evaporation at constant temperature (20°C) for 48-72 hours [2].

  • Morphology Control: To obtain microribbon morphology, use chloroform as solvent with rapid evaporation at 30°C. For bulkier crystals, employ dichloromethane with slow evaporation at 4°C. Crystal size can be controlled by varying initial concentration: 5 mg/mL favors microribbons (thickness < 1 μm), while 20 mg/mL produces larger crystals (thickness 5-20 μm) [1] [2].

2.1.2 Solvent Vapor Diffusion Method

For improved crystal quality and size uniformity, prepare a saturated solution of 4-ClCA in acetone (approximately 15 mg/mL). Place this solution in a small vial, then position the vial inside a larger container containing 50 mL of non-solvent (n-hexane or heptane). Seal the larger container and allow solvent vapor diffusion to proceed for 5-7 days. This method typically yields high-quality crystals with dimensions of 100-500 μm in length and 1-5 μm in thickness [1].

Materials and Characterization Techniques

Table 1: Materials and Equipment for 4-ClCA Crystal Engineering

Item Specifications Supplier/Model
This compound Purity >98%, CAS# 1615-02-7 BioCrick (Catalog #BCN5032)
Solvents HPLC grade ethyl acetate, chloroform, acetone, DMSO Various chemical suppliers
FTIR Spectrometer Resolution 4 cm⁻¹, range 400-4000 cm⁻¹ PerkinElmer Spectrum One
Solid-state NMR 13C CP-MAS, frequency 100-150 MHz Bruker Avance III
PXRD Cu Kα radiation, λ = 1.5418 Å Bruker D8 Advance
Optical Microscope Polarized light with UV attachment Nikon Eclipse LV100
SEM Resolution 3 nm, acceleration voltage 5-15 kV Hitachi SU3500
2.2.1 Solid-State Characterization Techniques
  • Solid-State 13C NMR: Prepare finely powdered 4-ClCA crystals and pack into a 4mm zirconia MAS rotor. Conduct analysis using cross-polarization magic angle spinning (CP-MAS) with the following parameters: contact time 2 ms, spin rate 10 kHz, recycle delay 5 s, 1024-2048 scans. Monitor the disappearance of alkene carbon signals at 120-140 ppm and emergence of cyclobutane carbon signals at 25-35 ppm to track photodimerization progress [1].

  • Powder X-ray Diffraction (PXRD): Grind crystal samples to fine powder and load in quartz capillary tubes (1.0 mm diameter). Collect data from 5° to 40° (2θ) with step size 0.02° and counting time 2 s/step. Use Cu Kα radiation (λ = 1.5418 Å) at 40 kV and 40 mA. Identify the appearance of new diffraction peaks indicating formation of the photoproduct phase, and note peak broadening that suggests amorphization upon prolonged irradiation [1].

  • Optical and Electron Microscopy: For optical microscopy, mount crystals on glass slides using minimal silicone grease. Use both transmitted white light and polarized light modes. For UV irradiation experiments, employ a mercury lamp with 365 nm bandpass filter at intensity 10-100 mW/cm². For SEM imaging, sputter-coat samples with 5-10 nm gold/palladium layer before imaging at 5-15 kV acceleration voltage [1].

Photomechanical Testing Protocol
2.3.1 Irradiation Setup and Motion Analysis
  • UV Light Source Configuration: Use a high-power LED (365 nm, 100 W) with collimating lens to create a uniform irradiation field. Alternatively, employ a mercury-xenon lamp with monochromator set to 340 ± 10 nm. Measure light intensity at sample position using a calibrated silicon photodiode power meter; maintain intensity between 50-100 mW/cm² for reproducible results [1] [3].

  • Twisting Motion Quantification: Mount microribbon crystals (length: 50-200 μm, thickness: 0.2-1.0 μm, width: 5-20 μm) on carbon tape attached to a glass coverslip. Perform irradiation in time-controlled bursts (1-30 s intervals) with image capture after each interval. Use digital image analysis software (ImageJ with ROI and angle tools) to quantify twist angles relative to the long crystal axis. Track progression of twisting over multiple irradiation cycles [1].

  • Control Experiments: Compare photomechanical response across different crystal morphologies under identical irradiation conditions (same wavelength, intensity, and spot size). Include larger block-like crystals (thickness > 5 μm) as negative controls, as these typically show no twisting and may fracture under prolonged irradiation [1].

Quantitative Data Presentation

Table 2: Photomechanical Response of 4-ClCA Crystals by Morphology

Crystal Morphology Thickness Range (μm) Length (μm) UV Intensity (mW/cm²) Observed Response Time to Maximum Deformation Twist Angle Range
Microribbons 0.2-1.0 50-200 50-100 Pronounced twisting 30-120 s 45-180°
Thin plates 1.0-2.0 100-300 50-100 Moderate bending 60-180 s 10-45°
Thick plates 2.0-5.0 200-500 50-100 Slight bending 120-300 s <10°
Block crystals 5.0-20.0 300-1000 50-100 No motion, may fracture N/A N/A

Table 3: Spectral Characterization of 4-ClCA Photodimerization

Analytical Method Reactant Signature Product Signature Irradiation Time for Complete Conversion Notes
13C SS-NMR C=C at 125-140 ppm Cyclobutane C-C at 25-35 ppm 30-60 min Disappearance of olefinic signals
FTIR C=C stretch at 1635 cm⁻¹ C-C stretch at 1520 cm⁻¹ 45-75 min Intensity reduction at 1635 cm⁻¹
PXRD Sharp peaks at 8.5°, 15.2°, 17.8° 2θ New peaks at 7.2°, 12.5°, 16.5° 2θ 60-90 min Peak broadening indicates amorphization
Optical Microscopy Transparent crystals Opaque/cloudy regions 30-60 s (initial cloudiness) Correlates with mechanical deformation

Visualization and Workflows

The photomechanical behavior of 4-ClCA crystals involves a complex interplay between molecular photochemistry and crystal lattice mechanics. The following diagrams illustrate key processes and experimental workflows.

Photodimerization Mechanism and Crystal Deformation

G UV UV Monomer1 4-ClCA Monomer UV->Monomer1  Absorption Dimer Cyclobutane Dimer Monomer1->Dimer  [2+2] Cycloaddition Monomer2 4-ClCA Monomer Monomer2->Dimer Strain Crystal Lattice Strain Dimer->Strain  Molecular Volume Change Deformation Twisting Motion Strain->Deformation  In Thin Crystals

Figure 1: Molecular photodimerization induces crystal twisting. UV exposure triggers [2+2] cycloaddition between adjacent 4-ClCA monomers, forming cyclobutane dimers. The molecular volume change creates lattice strain that drives mechanical deformation in thin crystals [1] [3].

Experimental Workflow for Photomechanical Testing

G Start Start CrystalGrowth Crystal Growth (Solution Evaporation) Start->CrystalGrowth Morphology Morphology Characterization (Optical/SEM Microscopy) CrystalGrowth->Morphology Structural Structural Analysis (SS-NMR, PXRD, FTIR) Morphology->Structural Irradiation Controlled UV Irradiation Structural->Irradiation Motion Motion Tracking (Digital Microscopy) Irradiation->Motion Analysis Data Analysis (Structure-Property) Motion->Analysis End End Analysis->End

Figure 2: Experimental workflow for photomechanical testing. The process begins with controlled crystal growth, followed by comprehensive morphological and structural characterization before photomechanical testing through controlled UV irradiation and motion analysis [1].

Conclusion and Research Implications

The photomechanical properties of this compound crystals demonstrate the profound influence of crystal dimensions on material functionality. The experimental protocols outlined enable researchers to systematically investigate the relationship between molecular structure, crystal morphology, and photomechanical response. The key finding that submicron crystals exhibit dramatic twisting while larger crystals remain unresponsive highlights the importance of nanoscale effects in photomechanical materials design [1].

These findings extend beyond 4-ClCA to other photoresponsive crystal systems, suggesting that dimensional control represents a general strategy for engineering photomechanical behavior. The protocols and characterization methods detailed here provide a framework for developing future molecular crystal actuators and photomechanical devices. Further research should explore the potential applications of these materials in microactuators, artificial muscles, and light-responsive drug delivery systems, where remote photonic control of mechanical motion offers significant advantages [3].

References

4-chlorocinnamic acid synthesis low yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods and Expected Yields

The following table compares two common synthesis methods, their standard conditions, and reported yields to serve as a benchmark for your experiments.

Method Key Reagents Solvent & Base Temperature & Time Reported Yield Key Factors for Success
Knoevenagel-Doebner Condensation [1] 4-Chlorobenzaldehyde, Malonic acid 95% Ethanol, Pyridine Reflux for 6-8 hours 73% for p-chlorocinnamic acid [1] Use purified aldehyde; ensure adequate cooling for crystallization [1] [2].
Boron Tribromide Method [3] 4-Chlorobenzaldehyde, Acetic acid, Boron tribromide N-methyl-2-pyrrolidone (NMP), 4-DMAP/Pyridine Reflux (180-190°C) for 9 hours 78% for p-chlorocinnamic acid [3] Critical reagent ratios (aldehyde:BBr₃ ~1:1.1); high-boiling solvent (NMP) essential [3].

Troubleshooting Guide for Low Yields

If your yields are below the expected benchmarks, you can use the following workflow to systematically identify and correct the issue. The process typically involves checking reagent quality, reaction conditions, and purification steps.

cluster_1 Step 1: Check Reagent Quality & Handling cluster_2 Step 2: Verify Reaction Conditions cluster_3 Step 3: Optimize Work-up & Purification Start Low Yield in 4-Chlorocinnamic Acid Synthesis R1 Aldehyde Purity: Is 4-chlorobenzaldehyde pure and stored correctly? Start->R1 R2 Aldehyde Oxidation: Has the aldehyde been oxidized to 4-chlorobenzoic acid? R1->R2 If no C1 Temperature Control: Is the reaction temperature high and consistent enough? R2->C1 C2 Reaction Time: Is the reaction time sufficient for completion? C1->C2 C3 Reagent Ratios: Are stoichiometric ratios optimized for the method? C2->C3 P1 Crude Product Isolation: Is the product fully precipitated and recovered during work-up? C3->P1 P2 Purification Technique: Is the correct solvent used for recrystallization? P1->P2 End Improved Yield P2->End

Step 1: Check Reagent Quality and Handling
  • Aldehyde Purity: The starting material, 4-chlorobenzaldehyde, must be pure. Impurities or decomposition can significantly reduce yield. Use fresh, high-purity reagents and store them properly to prevent oxidation [2].
  • Aldehyde Oxidation: A common side reaction is the oxidation of 4-chlorobenzaldehyde to 4-chlorobenzoic acid. This side product can contaminate the final product and lower the yield. If you detect a persistent acidic impurity, the oxidation of your starting material is a likely cause [2].
Step 2: Verify Reaction Conditions
  • Temperature Control: The synthesis is often run at high temperatures. The Boron Tribromide method, for example, requires a reflux temperature of 180-190°C in NMP [3]. In the Knoevenagel-Doebner reaction, maintaining the temperature during the initial aldehyde and acetone mixture is critical for proper intermediate formation [2]. Inconsistent or low temperature is a major cause of low yield.
  • Reaction Time: The reaction must be given enough time to complete. Monitor the reaction by TLC if possible. For the Knoevenagel-Doebner condensation, extending the reaction time from 2 hours to nearly 3 hours was shown to be necessary for the evolution of carbon dioxide to cease, which significantly increased the final yield [1].
  • Reagent Ratios: The molar ratios of reagents are critical. In the Boron Tribromide method, a specific molar ratio of aldehyde to BBr₃ (1:1.1) is required for good yields. Deviating from the optimized ratios found in the literature will likely result in lower efficiency [3].
Step 3: Optimize Work-up and Purification
  • Crude Product Isolation: After the reaction, ensure the product is fully precipitated. Cooling the reaction mixture on ice and careful acidification to a low pH (e.g., pH=1) are crucial steps to maximize the recovery of the solid product [2].
  • Purification Technique: The choice of solvent for recrystallization is key to obtaining a pure product and good recovery. Ethanol is a commonly used solvent for digesting and recrystallizing cinnamic acid derivatives to achieve a high degree of purity [1].

❋ Frequently Asked Questions

What are the typical purity standards and how do they affect application?

The market is segmented by purity, with Purity 98% being the standard industrial grade due to its cost-effectiveness for bulk manufacturing of intermediates. Purity 99% is used for more sensitive applications, such as high-value pharmaceutical intermediates, where stricter regulatory standards apply [4].

How can I confirm the identity and purity of my product?
  • Melting Point (Mp): A sharp melting point is a good initial indicator of purity. The reported melting point for pure this compound is 248-250°C [3] [2].
  • Derivatization: A very effective method to confirm the structure is to synthesize a derivative. For example, you can convert the acid to its methyl ester. The melting point of the ester can then be compared to literature values (reportedly around 75°C) for confirmation [2].
Are there alternative synthesis methods?

Yes, other methods include the classic Perkin reaction, which uses aromatic aldehydes and carboxylic anhydrides. However, the Knoevenagel-Doebner and Borontribromide methods are often reported to provide better yields and a higher degree of purity for cinnamic acids compared to the Perkin reaction [3] [1].

References

4-chlorocinnamic acid purification recrystallization methods

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Recrystallization Issues

Here are solutions to frequently encountered problems during recrystallization.

Problem Possible Cause Solution
No Crystals Form Oversaturated solution: Too much solvent prevents saturation. Rapid cooling: Inhibits crystal nucleation. Scratch flask with glass rod to create nucleation sites. Add a seed crystal of pure compound. Boil off solvent to reduce volume and increase concentration [1] [2].
Oily Liquid Separates Compound melting: Solution cools too slowly, or solvent boiling point is too high. Re-dissolve the oil by warming the solution. Add more anti-solvent (e.g., water) and cool again. Ensure rapid cooling in an ice bath after initial crystal formation [3] [2].
Crystals Form Too Fast (Small/Impure) Rapid cooling causes impurities to be trapped. Slow cooling: Insulate flask with towels. Add more hot solvent to delay saturation. For very small volumes, use a smaller flask to reduce surface area [1].
Low Yield Excess solvent: Too much compound remains in solution. Incomplete crystallization. Concentrate mother liquor by boiling off solvent for a "second crop" of crystals. Rinse crystals with small amounts of ice-cold solvent to minimize product loss [1].

Standard Operating Procedure

For consistent results, follow this general procedure for recrystallizing cinnamic acid, which can be adapted for the 4-chloro derivative.

1. Dissolution

  • Place 0.5 g of cinnamic acid in a 25-mL Erlenmeyer flask.
  • Add 4 mL of 95% ethanol and heat on a hotplate with stirring until fully dissolved [2].

2. Inducing Crystallization

  • Remove from heat. Using a Pasteur pipette, add deionized water dropwise (5-10 drops) until the solution becomes slightly cloudy, indicating saturation. If crystals appear prematurely, add a few more drops of hot ethanol to clarify [2].
  • Let the flask cool to room temperature undisturbed. Cover the top to prevent dust entry and solvent evaporation [2].

3. Crystal Growth and Harvesting

  • Once cooled, place the flask in an ice bath for at least 15 minutes to complete crystallization [2].
  • If no crystals form, try scratching the flask's inside with a glass rod or adding a seed crystal [1] [2].
  • Collect crystals by vacuum filtration using a Büchner funnel.
  • Wash crystals with a small amount of ice-cold solvent (e.g., the ethanol-water mix) to remove surface impurities [2].
  • Air-dry the crystals under vacuum or on a watch glass [2].

The workflow below summarizes the key steps and decision points in the recrystallization process.

Start Dissolve compound in hot solvent Cloudy Add anti-solvent (water) until solution turns cloudy Start->Cloudy Cool Cool to room temperature undisturbed Cloudy->Cool CheckCrystals Crystals formed? Cool->CheckCrystals IceBath Place in ice bath for 15+ minutes CheckCrystals->IceBath Yes Troubleshoot Troubleshoot: Scratch flask, add seed crystal, or boil off solvent CheckCrystals->Troubleshoot No Filter Vacuum filtration and wash with cold solvent IceBath->Filter Dry Dry crystals Filter->Dry Troubleshoot->CheckCrystals

Key Technical Reminders

  • Solvent Selection is Critical: The "like dissolves like" principle is key. Polar compounds dissolve in polar solvents (e.g., water, ethanol), and non-polar compounds in non-polar solvents (e.g., hexane, toluene) [3].
  • Patience with Cooling: Slow cooling generally produces larger, purer crystals, while fast cooling yields smaller crystals that may contain more impurities [1] [3].
  • Hot Filtration for Insoluble Impurities: If solid impurities remain after dissolving your compound in hot solvent, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper to remove them before crystallization [2].

References

4-chlorocinnamic acid esterification reaction monitoring TLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are some common challenges you might face during TLC analysis, with practical solutions.

Question Issue Description Possible Causes & Solutions

| No spots are visible on the plate [1] | After development and visualization, no spots can be seen. | 1. Sample concentration is too low. Solution: Perform multiple applications of the sample on the same spot, allowing the solvent to dry between applications [1]. 2. Solvent level is too high. Solution: Ensure the developing solvent level is below the spotted sample line when the plate is placed in the chamber [1]. 3. Visualization method failure. Solution: Check your staining or UV visualization procedure. | | Spots are elongated or streaked [1] | Compounds do not migrate as compact circles but as long, diffuse streaks. | 1. Sample overload. Solution: Reduce the concentration or volume of the applied sample [1]. 2. The compound interacts too strongly with the stationary phase. Solution: Adjust the polarity of the mobile phase to improve separation [1]. | | The solvent front runs crookedly [1] | The solvent does not travel up the plate in a straight, horizontal line. | 1. Uneven plate surface. Solution: Ensure the TLC slurry is of even thickness. This is more common with homemade plates [1]. 2. Plate touching chamber walls. Solution: Make sure the plate is placed upright and not in contact with the filter paper liner or chamber walls [1]. 3. Damaged silica. Solution: Check if the adsorbent has flaked off the plate [1]. | | Unexpected spots appear [1] | The TLC plate shows spots that do not correspond to expected reactants or products. | 1. Plate contamination. Solution: Avoid touching the surface of the plate with fingers or contaminated tools. Handle plates by the edges only [1]. 2. Impure solvents or reagents. Solution: Use fresh, high-purity solvents for both spotting and development [1]. | | Poor separation between spots | The Rf values of the product and starting material are too close to distinguish. | 1. Suboptimal mobile phase polarity. Solution: Systematically adjust the hexane/ethyl acetate ratio. To better separate esters from acid, try a less polar mixture (e.g., 9:1 Hexane/Ethyl Acetate) [2]. 2. Inadequate development distance. Solution: Allow the solvent front to travel a greater distance (e.g., closer to the top of the plate) to improve separation. |

Experimental Protocol: Monitoring Esterification with TLC

The synthesis of 4-chlorocinnamic acid esters, such as the methyl ester, often involves a Fischer esterification reaction, which can be efficiently monitored by TLC [2].

Reaction Mixture: A typical setup involves dissolving this compound in an alcohol (e.g., methanol) with a catalytic amount of concentrated sulfuric acid, followed by reflux with stirring [2].

TLC Procedure:

  • Plate: Use silica gel TLC plates (e.g., Silica gel 60) [2].
  • Sample Preparation: Dilute a small aliquot (a few microliters) from the reaction mixture with a volatile solvent like dichloromethane or ethyl acetate for spotting.
  • Spotting: Spot the diluted reaction mixture alongside separate, diluted solutions of the pure starting material (this compound) and, if available, a reference standard of the expected ester product.
  • Mobile Phase: A mixture of Hexane and Ethyl Acetate in a specific ratio is commonly used. The protocol for methyl 4-chlorocinnamate used a gradient of 95:5 to 90:10 (Hexane/Ethyl Acetate) for elution and purification [2]. You may start with a similar polarity for monitoring.
  • Development: Place the spotted plate in a chamber saturated with the mobile phase vapor and allow it to develop.
  • Visualization: After development and drying, the plate can be visualized under UV light (254 nm) or using a staining method. The published study used thin-layer chromatography to monitor the reaction [2].

The progress is indicated by the disappearance of the spot corresponding to this compound and the concurrent appearance and intensification of a new spot with a higher Rf value (the ester product).

Workflow for TLC Monitoring

To visualize the logical flow of the TLC monitoring process, the following diagram outlines the key steps from sample preparation to interpretation.

Start Start Reaction (Reflux acid + alcohol + catalyst) Sample Withdraw Reaction Aliquot Start->Sample Prepare Prepare TLC Plate (Spot reaction mixture, reference standards) Sample->Prepare Develop Develop Plate in Chamber (e.g., Hexane:Ethyl Acetate 9:1) Prepare->Develop Visualize Visualize Spots (UV light or staining) Develop->Visualize Interpret Interpret Results Visualize->Interpret Decision Is starting material gone and product spot strong? Interpret->Decision Continue Yes: Continue reaction or proceed to workup Decision->Continue Yes Wait No: Continue refluxing and monitor again later Decision->Wait No Wait->Sample After interval

Advanced Quantitative TLC Considerations

For researchers requiring more than qualitative analysis, TLC can be adapted for semi-quantitative purposes.

Method Description Key Considerations

| Scanning Densitometry [3] | An instrument (densitometer) scans the TLC plate, measuring the absorption or reflection of light by the spots. The signal is converted into a normalized area percentage for each component. | - Requires specialized equipment.

  • The relationship between signal and concentration must be linear for accurate quantification. This linear range must be determined for the specific instrument and protocol (e.g., it may be 0.2–10 µg/spot in transmission mode) [3].
  • Critical to avoid spot overload. | | Indirect Quantification (TLC-GC) [3] | The compound band is scraped from the plate, the compound is extracted from the silica, and then quantified using another technique like Gas Chromatography (GC) with an internal standard. | - Considered very reliable.
  • It is laborious and time-consuming but avoids the need for a densitometer.
  • Provides both identification and accurate quantification. |

References

Technical Support Center: 4-Chlorocinnamic Acid Solubility and Experimental Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Key Properties

4-Chlorocinnamic acid (CAS 1615-02-7) is an organochlorine compound comprising trans-cinnamic acid with a chloro substituent at the 4-position on the phenyl ring. It appears as a white to off-white crystalline powder and is classified under phenylpropanoids. [1] [2]

Physical-Chemical Properties Summary
Property Value/Specification Source/Reference
CAS Number 1615-02-7 Multiple Sources
Molecular Formula C₉H₇ClO₂ Multiple Sources
Molecular Weight 182.60 g/mol Multiple Sources
Melting Point 247-251 °C [3]
Appearance White to off-white crystalline powder [2] [4]
pKa 4.33 [3]
Density 1.348 g/cm³ [3]
Storage Desiccate at -20°C [1]

Solubility Data & Preparation Guidelines

Quantitative Solubility Profile
Solvent Category Solvent Solubility Notes
Chlorinated Solvents Chloroform, Dichloromethane Soluble Recommended solvents [1]
Dipolar Aprotic DMSO, Acetone Soluble DMSO is preferred for stock solutions [1] [2]
Esters Ethyl Acetate Soluble [1]
Alcohols Ethanol Soluble [3]
Ethers Ether Soluble [3]
Aqueous Water Slightly soluble Limited solubility [3]
Stock Solution Preparation Protocol

Standard Stock Solution Preparation (100 mM in DMSO):

  • Weighment: Accurately weigh 18.26 mg of this compound (MW: 182.60 g/mol).
  • Solvent Addition: Transfer the compound to a clean vial and add 1.0 mL of anhydrous DMSO.
  • Dissolution: Warm the tube at 37°C and briefly sonicate in an ultrasonic bath until completely dissolved.
  • Quality Check: Visually inspect for any particulate matter or cloudiness.
  • Storage: Aliquot and store at -20°C for long-term stability (several months). [1]

Troubleshooting Note: If using DMSO is not feasible for your assay, alternative solvent systems like ethanol or 1:1 mixtures of ethanol with water-miscible solvents can be explored, though optimization may be required. [2]

Dilution Calculator
Concentration (mM) Volume from 100 mg Volume from 50 mg
10 mM 54.76 mL 27.38 mL
50 mM 10.95 mL 5.48 mL
100 mM 5.48 mL 2.74 mL

Based on molecular weight of 182.60 g/mol. [1]

Troubleshooting Common Solubility Issues

Problem 1: Compound Won't Dissolve Completely

Possible Causes & Solutions:

  • Insufficient Energy Input: The compound may require additional thermal energy and agitation.
  • Solution: Warm the solution to 37°C and use sonication. The vial can be gently warmed in a hand bath. [1]
  • Solvent Selection Error: The solvent may not have adequate solubility parameters.
  • Solution: Switch to a recommended solvent like DMSO, chloroform, or dichloromethane. [1]
  • Crystal Polymorphism: Different crystal batches may have varying dissolution kinetics.
  • Solution: Gently scratch the vial with a glass rod or add a seed crystal after initial dissolution.
Problem 2: Precipitation Upon Dilution

Possible Causes & Solutions:

  • Solvent Incompatibility: Rapid change in solvent polarity when diluting aqueous systems.
  • Solution: Perform gradual, step-wise dilution rather than a single large dilution. Pre-mix the organic solvent with the aqueous buffer before adding the stock solution.
  • Concentration Threshold Exceeded: The final concentration in the working solution is too high.
  • Solution: Reduce the final test concentration or increase the organic solvent percentage in the assay buffer.
Problem 3: Compound Precipitation During Biological Assays

Possible Causes & Solutions:

  • pH Sensitivity: The carboxylic acid group (pKa 4.33) may protonate/deprotonate based on environment. [3]
  • Solution: Check the buffer pH and ensure it's appropriately controlled. The ionized form may have different solubility.
  • Temperature Fluctuation: Precipitation upon moving from storage to assay conditions.
  • Solution: Allow the stock solution to reach room temperature before opening to prevent condensation and ensure complete redissolution. [1]

Experimental Workflow Diagram

The following diagram illustrates the recommended decision pathway for addressing solubility issues:

G Start Solubility Issue Encountered Step1 Attempt dissolution in primary solvent (DMSO) Start->Step1 Step2 Apply 37°C heat & sonication Step1->Step2 Step3 Visible particles remaining? Step2->Step3 Step4 Switch to alternative solvent (Chloroform, Ethanol) Step3->Step4 Yes Step5 Check for precipitation during assay dilution Step3->Step5 No Step4->Step5 Step6 Optimize dilution protocol (step-wise, buffer matching) Step5->Step6 Yes Success Clear Solution Proceed with Experiment Step5->Success No Step6->Success

Frequently Asked Questions (FAQ)

Q1: What is the maximum concentration achievable in DMSO? A: While solubility in DMSO is generally high (>100 mM), practical working concentrations of 50-100 mM are recommended to prevent precipitation upon storage and ensure accurate pipetting of viscous solutions. [1] [2]

Q2: How long are stock solutions stable when stored properly? A: When stored sealed below -20°C, stock solutions are typically stable for several months. However, for critical quantitative work, we recommend preparing fresh solutions on the same day of use. Always avoid repeated freeze-thaw cycles. [1]

Q3: The compound dissolved in DMSO but precipitated when added to my aqueous assay buffer. How can I prevent this? A: This is a common challenge. Consider using a co-solvent approach or formulated vehicles for in vivo studies. For injection formulations, try DMSO:Tween 80:Saline (10:5:85) or similar combinations to maintain solubility. For oral administration, suspension in 0.5% carboxymethylcellulose sodium is recommended. [2]

Q4: Are there any specific handling precautions for this compound? A: While generally stable under recommended conditions, avoid strong oxidizing agents. The compound should be handled in a well-ventilated area, and personal protective equipment should be worn. Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. [3]

Q5: What analytical methods can confirm compound integrity after dissolution? A: Reverse-phase HPLC-MS using a C18 column with water/acetonitrile mobile phases containing 0.1% formic acid is effective for analyzing this compound and checking for degradation. [5]

Advanced Applications & Research Context

This compound demonstrates several important biological activities that make it valuable for pharmaceutical research:

  • Urease Inhibition: Shows potent urease inhibitory activity (IC₅₀ = 1.10 μM), which is relevant for treating certain bacterial infections. [1]
  • Antifungal Properties: Exhibits activity against various Candida species, with ester derivatives showing enhanced potency. The mechanism may involve inhibition of the enzyme 14α-demethylase. [6]
  • Antibacterial Effects: Demonstrates antibacterial activity against organisms like Staphylococcus aureus. [2]
  • Tyrosinase Inhibition: Has an inhibitory effect on tyrosinase, suggesting potential applications in dermatology and cosmetics. [2]

References

4-chlorocinnamic acid storage stability conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage Conditions & Handling

Based on supplier specifications and safety data sheets, the following storage conditions are recommended to maintain the stability of 4-Chlorocinnamic acid.

Property/Condition Specification Source (Supplier / SDS)
Form White to fine crystalline powder [1] [2]
Recommended Storage Sealed in a dry, cool, well-ventilated area; desiccate at -20°C [1] [2] [3]
Melting Point 248 - 250 °C (lit.) [1] [2]
pKa 4.41 (at 25°C) [1]
Solubility Soluble in DMSO, Ethyl Acetate, Methanol (slightly) [1] [3]

Handling Precautions: To minimize dust generation and accumulation, use adequate ventilation and personal protective equipment, including appropriate gloves and safety glasses. Avoid contact with skin, eyes, and clothing [2].

Analytical Methods for Stability Assessment

To troubleshoot potential stability issues, such as suspected degradation or a loss of potency, you can use the following experimental protocols to analyze the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing chemical purity and stability. You can separate and quantify this compound from its potential degradation products.

    • Recommended Column: A C18 reversed-phase column is suitable. For ionizable compounds like this compound, a high-pH-stable superficially porous particle (SPP) column can provide excellent efficiency and selectivity [4].
    • Mobile Phase: A binary gradient is effective.
      • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 [4].
      • Mobile Phase B: Acetonitrile [4].
    • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 95% | 5% | | 1.50 | 45% | 55% | | 2.00 | 95% | 5% |
    • Detection: UV detection at 220 nm is applicable for this compound [4]. For higher sensitivity and peak identification, coupling the HPLC to a mass spectrometer (MS) is advantageous. A make-up flow containing a protic solvent and an ionizable additive can enhance ionization efficiency for MS detection [5].
  • Structural Analysis: If you observe changes in HPLC profile or physical properties, these techniques can help identify structural degradation.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Use FTIR to monitor the integrity of key functional groups. For cinnamic acid derivatives, characteristic bands include the O-H stretch (broad band around 3470 cm⁻¹) and the carbonyl C=O stretch [6].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming molecular structure and identifying decomposition products. For HPLC-NMR, a solvent like deuterated methanol (CD₃OD) with a small amount of trifluoroacetic acid or formic acid is a suitable compromise for both NMR and MS compatibility [5].

The diagram below illustrates a logical workflow for stability assessment.

Start Suspected Stability Issue Step1 Visual Inspection (Color/Form Change?) Start->Step1 Step2 HPLC-UV/MS Analysis (Purity Check) Step1->Step2 Step3 Structural Investigation (FTIR, NMR) Step2->Step3 Purity fails Step4 Conclusion & Action (Requires new batch / Adjust storage) Step2->Step4 Purity passes Step3->Step4

Frequently Asked Questions

Q1: What are the primary degradation products I should look out for? While specific degradation products for this compound are not detailed in the search results, thermal decomposition of similar organic compounds can produce irritating and toxic fumes, including hydrogen chloride (HCl), carbon monoxide, and carbon dioxide [2]. Analytically, the compound is susceptible to a [2+2] photodimerization reaction in the solid state when exposed to light [3].

Q2: Can this compound be stored at room temperature? Supplier recommendations advise storage at room temperature only if the material is kept in a tightly closed container in a cool, dry, and well-ventilated place [2]. For long-term storage and maximum stability, desiccating at -20°C is the preferred method [3].

Q3: The compound doesn't seem to dissolve well. What can I do? this compound is only slightly soluble in many solvents. For preparing stock solutions, you can warm the tube at 37°C and use brief sonication in an ultrasonic bath to achieve higher solubility. Suitable solvents include DMSO, chloroform, dichloromethane, and ethyl acetate [3].

Key Troubleshooting Tips

  • Unexpected HPLC Results: If you observe peak broadening, splitting, or the appearance of new peaks, consider if the sample has been exposed to light, as this compound is a known photosensitive compound [3].
  • Handling Precautions: Always use personal protective equipment. Avoid breathing dust and ensure good ventilation in the work area [2].

References

scaling up 4-chlorocinnamic acid derivative synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions our users might have.

  • What are the key biological activities of 4-chlorocinnamic acid derivatives? These derivatives show promising antimicrobial activity. Specific esters have demonstrated effectiveness against fungal species like Candida albicans and the bacterium Staphylococcus aureus [1] [2]. Furthermore, derivatives combining cinnamic acid with a 4-chloro-2-mercaptobenzenesulfonamide moiety have shown potent activity against resistant strains of Enterococcus, including HLAR and VRE mechanisms [3].

  • Which synthetic method is recommended for ester derivatives on a larger scale? For scaling up ester synthesis, the Fischer esterification reaction is a classic and reliable method. A more modern and efficient approach for amidation (which can be adapted) is the use of coupling reagents in continuous flow mechanochemistry. One study successfully produced 100 grams of cinnamic acid-derived amide with a 90% yield using EDC·HCl in a continuous flow system [4].

  • My product yield is low after esterification. What could be wrong? Low yields are often due to an incomplete reaction or issues during work-up and purification. Ensure your reaction conditions (temperature, time, catalyst concentration) are optimized. For work-up, if you are using a method similar to the one from [5], confirm that the pH during acidification is correctly brought down to 1 to ensure complete precipitation of the product. Also, verify the purity of your starting material, this compound.

  • I am getting an unexpected melting point for my final product. How can I confirm its structure? A melting point that is off-target is a clear indicator that further analysis is needed. To confirm the structure of your derivative, it is highly recommended to use analytical techniques such as FT-IR, 1H NMR, and 13C NMR [6] [4]. As a quick check, you can also prepare a simple derivative like a methyl ester and compare its melting point to literature values [5].

Troubleshooting Guide: Common Synthesis and Purification Issues

The table below outlines specific problems, their potential causes, and recommended solutions.

Problem Possible Causes Recommended Solutions
Low Product Yield Incomplete reaction; inefficient purification [5] Extend reaction time; optimize catalyst; ensure slow, cold acidification for complete precipitation [5]
Poor Purity / Colored Product Incomplete oxidation of intermediates; side reactions [5] Reprecipitate from NaOH and re-treat with NaOCl; use activated charcoal during recrystallization
Scale-up Challenges Heat transfer inefficiency; mixing problems Use continuous flow synthesis for better control and scalability [4]; ensure efficient stirring
Incorrect Product Formation Wrong reactant ratios; incorrect functional group modification Double-check stoichiometry; use TLC to monitor reaction; confirm structure via NMR/FT-IR [6] [4]

Detailed Experimental Protocols

Here are detailed methods for key experiments cited in the guides.

Protocol 1: Synthesis of this compound via Aldol Condensation and Oxidation

This two-step protocol, adapted from a published procedure, provides a direct synthesis route without vacuum distillation [5].

  • Step 1: Synthesis of 4-Chlorobenzalacetone

    • Dissolve 4-chlorobenzaldehyde (66 g, 0.47 mol) in 150 mL of acetone.
    • Slowly add 290 mL of a 1% w/v sodium hydroxide (NaOH) solution while maintaining the reaction temperature between 20°C and 30°C.
    • Shake or stir the mixture occasionally for 5 days. A yellow organic phase will separate.
    • After 5 days, cool the mixture and separate the crude yellow solid product from the aqueous layer.
  • Step 2: Oxidation to this compound

    • Melt the crude product from Step 1 in a 2% w/v NaOH solution (use 5 g of crude product per 50 mL of NaOH). Cool to room temperature with vigorous stirring to form a fine suspension.
    • Add 50 mL of 12.5% w/v sodium hypochlorite (NaOCl) solution and stir for 1 hour.
    • Heat the mixture with stirring until the solids melt. Maintain stirring for another 30 minutes.
    • Repeat the heating process, increasing the temperature by 10°C each time until 100°C is reached.
    • Filter the hot mixture to remove any undissolved organic solids.
    • Allow the filtrate to cool, then acidify to pH 1 with 20% sulfuric acid while cooling on ice.
    • Collect the white precipitate by filtration, wash with cold water until the filtrate is neutral, and dry. The reported yield is approximately 75% with a melting point above 248°C [5].
Protocol 2: General Amidation Using a Coupling Reagent

This is a general method for synthesizing amide derivatives from cinnamic acid on a scale of several grams [4].

  • Procedure:
    • In a round-bottom flask, dissolve cinnamic acid (1.0 equiv) and the amine (1.0-1.2 equiv) in a suitable anhydrous solvent (e.g., DCM, DMF).
    • Add a coupling reagent such as EDC·HCl (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv).
    • Stir the reaction mixture at room temperature and monitor by TLC until completion.
    • Upon completion, work up the reaction by washing with aqueous HCl, followed by brine.
    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
    • Purify the crude product by recrystallization or chromatography.

Biological Activity Data of Key Derivatives

The table below summarizes the antimicrobial activity of selected this compound derivatives from recent research, providing reference data for your users.

Derivative Name / Type Target Microorganism Key Activity Metric (MIC) Key Findings & Notes
Methoxyethyl 4-chlorocinnamate [2] Candida species 0.13 µmol/mL One of the most potent antifungal esters in the study [2]
Perillyl 4-chlorocinnamate [2] Candida species 0.024 µmol/mL Exceptional potency; features a terpenic substructure [2]
Methyl 4-chlorocinnamate [1] [2] Staphylococcus aureus Active at highest conc. tested Showed antibacterial activity against a Gram-positive bacterium [1] [2]
Cinnamic acid w/ 4-chloro-2-mercaptobenzenesulfonamide [3] HLAR/VRE Enterococcus 2–4 µg/mL Potent against resistant bacteria; also inhibited biofilm formation & showed synergism with antibiotics [3]

Experimental Workflow and Structure Verification

For a clear overview, the following diagram outlines the key stages involved in the synthesis, purification, and verification of this compound derivatives.

cluster_1 Synthesis Options cluster_2 Verification Techniques Start Start Synthesis Step1 Synthesis Method Selection Start->Step1 Step2 Perform Reaction Step1->Step2 Choose Protocol A1 Fischer Esterification A2 Carbodiimide Coupling A3 Aldol Condensation + Oxidation [5] Step3 Work-up & Purification Step2->Step3 Crude Product Step4 Structural Verification Step3->Step4 Isolated Solid Step5 Biological Assay Step4->Step5 Confirmed Structure B1 Melting Point B2 FT-IR Spectroscopy [6] B3 NMR (1H, 13C) [6] [4] End Pure, Verified Product Step5->End

References

4-Chlorocinnamic Acid: Chemical Properties & Documented HPLC Method

Author: Smolecule Technical Support Team. Date: February 2026

Property Description / Value
Chemical Name (E)-3-(4-chlorophenyl)prop-2-enoic acid [1]
CAS Number 1615-02-7 [1]
Molecular Formula C₉H₇ClO₂ [1]
Molecular Weight 182.60 g/mol [1]
SMILES C1=CC(=CC=C1C=CC(=O)O)Cl [1]
Solubility Soluble in DMSO, Acetone, Ethyl Acetate, Chloroform, Dichloromethane [1]
Documented Column Poroshell HPH-C18 (50 mm × 2.1 mm, 2.7 µm) [2]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0) [2]
Mobile Phase B Acetonitrile [2]
Documented Gradient 5% B to 95% B in 5 minutes [2]

HPLC Method Development Workflow

For a systematic approach to method development, you can follow the workflow below. This is a generalized process, and you may need to iterate between steps based on your results.

Step-by-Step Guidance
  • Sample Preparation:

    • Solvent: Dissolve 4-chlorocinnamic acid in a solvent compatible with your initial mobile phase (e.g., methanol or acetonitrile). Ensure the sample is fully dissolved. The provided solubility data indicates good solubility in organic solvents like DMSO and acetone [1].
    • Clean-up: For complex matrices (e.g., biological or environmental samples), consider techniques like solid-phase extraction (SPE) or filtration to remove particulates and interfering components, protecting your HPLC column and improving data quality [3].
  • Initial Conditions (Scouting Gradient):

    • Begin with a broad scouting gradient (e.g., 5% to 100% organic solvent B over 20 minutes) to understand the retention behavior of your compound [4].
    • A standard starting mobile phase for reversed-phase HPLC is water (or a buffer) as A and acetonitrile as B [4]. Using a volatile buffer like ammonium bicarbonate (as in the documented method) makes the method compatible with Mass Spectrometry (LC-MS) [4] [2].
  • Method Optimization:

    • pH Control: this compound is an ionizable compound (contains a carboxylic acid group). Its retention is highly dependent on mobile phase pH.
      • For acidic analytes, set the mobile phase pH at least 2 units below the analyte's pKa to keep it in a neutral state, maximizing retention and improving peak shape in reversed-phase chromatography [4] [2]. You may need to screen different pH levels.
    • Stationary Phase: If a standard C18 column does not provide sufficient resolution, screen columns with different chemistries (e.g., phenyl, cyano) as this has the biggest impact on selectivity (α) [4].
    • Gradient/Isocratic Elution: Based on the scouting gradient results, you can refine the gradient program. If the peaks elute in a narrow window, you might be able to switch to a faster isocratic elution [4].

Troubleshooting Common HPLC Issues

Here are solutions to common problems you might encounter when developing this method.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause & Solution:
    • Ionizable Analyte: The pH of the mobile phase may not be adequately controlling the ionization state of this compound. Adjust the buffer pH to at least 2 units below its estimated pKa [4].
    • Column Degradation: If using a high-pH mobile phase, ensure the column is rated for stability at that pH. Standard silica columns degrade quickly at high pH [2].

Problem: Inconsistent Retention Times

  • Possible Cause & Solution:
    • Inadequate Buffer Capacity: The buffer concentration might be too low to control the pH effectively, especially if the sample introduces a pH shift. Increase the buffer concentration (e.g., from 10 mM to 20 mM) [3].
    • Column Equilibration: In gradient elution, ensure the column is fully re-equilibrated to the initial gradient conditions between runs.

Problem: Low Sensitivity (UV or MS Detection)

  • Possible Cause & Solution:
    • Ion Suppression (in LC-MS): Co-eluting matrix components can suppress the analyte signal. Improve sample clean-up or optimize the separation to move the analyte away from the matrix interference [3].
    • Sub-optimal Wavelength: Ensure you are using the appropriate UV detection wavelength for this compound.

Problem: High Backpressure

  • Possible Cause & Solution:
    • Blocked In-line Filter or Frit: Particulates in the sample or mobile phase can cause blockages. Filter your samples and mobile phases thoroughly. Use and regularly replace/clean the system's in-line filter [3].

Advanced and Modern Techniques

The field of HPLC method development is being transformed by new technologies that can significantly accelerate the process.

  • Automated Method Scouting: Systems with automated column and solvent switching can rapidly screen multiple parameters (different stationary phases, pH values, organic modifiers) with minimal manual intervention [3].
  • AI-Driven Optimization: Software powered by artificial intelligence and machine learning can use initial experimental data to build a "digital twin" of the separation, predicting optimal conditions and drastically reducing the number of experiments needed [5].
  • High-pH Stable Columns: Modern superficially porous particle (SPP) columns that are stable at high pH (like the one used in the documented method) provide a wider selectivity range for ionizable compounds like this compound and offer high efficiency with lower backpressure [2].

References

Antimicrobial Activity Data of 4-Chlorocinnamic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a 2019 study, which should serve as a benchmark for your expected results [1] [2].

Compound Tested Target Microorganism Reported Activity (MIC) Key Findings & Notes
Various Esters (12 total) Candida albicans, C. glabrata, C. krusei, C. guilliermondii Varies by compound All tested esters showed bioactive properties against the fungal strains [2].
Methoxyethyl 4-chlorocinnamate Candida species 0.13 μmol/mL One of the most potent antifungal compounds identified [2].
Perillyl 4-chlorocinnamate Candida species 0.024 μmol/mL The most potent compound; features a terpenic substructure [2].
Methyl 4-chlorocinnamate Staphylococcus aureus Active only at the highest concentration tested Showed more limited antibacterial activity [1] [2].
4-Chlorocinnamic Acid Colletotrichum gloeosporioides Growth suppression Reported to have anti-bacterial and anti-fungal effects [3].

Troubleshooting Guide for Common Assay Issues

Here is a structured approach to diagnosing and resolving frequent problems encountered in antimicrobial assays.

Assay Problem Assay Problem No Antimicrobial Activity No Antimicrobial Activity Assay Problem->No Antimicrobial Activity High Background/Contamination High Background/Contamination Assay Problem->High Background/Contamination Irreproducible Results Irreproducible Results Assay Problem->Irreproducible Results Compound Precipitation Compound Precipitation Assay Problem->Compound Precipitation Verify compound solubility Verify compound solubility No Antimicrobial Activity->Verify compound solubility Confirm test concentration Confirm test concentration No Antimicrobial Activity->Confirm test concentration Check structural features Check structural features No Antimicrobial Activity->Check structural features Assess sterility of materials Assess sterility of materials High Background/Contamination->Assess sterility of materials Review aseptic technique Review aseptic technique High Background/Contamination->Review aseptic technique Investigate lab environment Investigate lab environment High Background/Contamination->Investigate lab environment Standardize inoculum prep Standardize inoculum prep Irreproducible Results->Standardize inoculum prep Control incubation conditions Control incubation conditions Irreproducible Results->Control incubation conditions Validate cell viability Validate cell viability Irreproducible Results->Validate cell viability Use co-solvents (DMSO) Use co-solvents (DMSO) Compound Precipitation->Use co-solvents (DMSO) Optimize stock solution Optimize stock solution Compound Precipitation->Optimize stock solution Consider formulation aids Consider formulation aids Compound Precipitation->Consider formulation aids

Issue 1: No or Low Observed Antimicrobial Activity
  • Verify Compound Solubility: this compound has limited aqueous solubility. It is typically soluble in DMSO, chloroform, dichloromethane, and acetone [4]. Prepare a stock solution in a suitable solvent like DMSO and then dilute it in the assay medium, ensuring the final solvent concentration does not affect microbial growth.
  • Confirm Test Concentration: The study found that activity is concentration-dependent. For example, methyl 4-chlorocinnamate was only active against S. aureus at the highest concentration tested [1] [2]. Ensure you are testing a sufficient concentration range.
  • Check Structural Features: The antimicrobial potency, especially against fungi, is highly influenced by the ester group. The study showed that short alkyl chains with oxygen atoms (e.g., methoxyethyl) or terpenic structures (e.g., perillyl) lead to significantly better antifungal profiles [2]. If synthesizing derivatives, consider these structural elements.
Issue 2: High Background Contamination or Invalid Controls
  • Assess Sterility of Materials: Ensure all culture media, reagents, and solvents are sterile. Perform growth promotion tests on each new lot of media to verify its ability to support microbial growth [5].
  • Review Aseptic Technique: Contamination often stems from technique. Adhere strictly to aseptic practices when handling samples, media, and inoculants [5].
  • Investigate Laboratory Environment: Review environmental monitoring data for the lab area where the assay was prepared and incubated. A spike in airborne or surface microbial counts could point to the contamination source [5].
Issue 3: Irreproducible Results Between Replicates or Assays
  • Standardize Inoculum Preparation: The initial cell density and growth phase of the microbial inoculum are critical. Use standardized methods (e.g., McFarland standards) to prepare consistent inoculum suspensions for each experiment.
  • Control Incubation Conditions: Minor variations in temperature and humidity can significantly impact microbial growth rates. Use calibrated incubators and maintain consistent environmental conditions throughout the incubation period.
  • Validate Cell Viability: Use reference strains with known MIC values as positive controls in your assay system. If the controls do not perform as expected, the viability of your test organisms may be compromised.
Issue 4: Compound Precipitation in Assay Medium
  • Use Co-solvents: As mentioned, DMSO is a common and effective solvent for preparing stock solutions of this compound [4] [3].
  • Optimize Stock Solution: Prepare a highly concentrated stock solution (e.g., 50-100 mM in DMSO) so that the final dilution into the aqueous assay medium is minimal (e.g., 1% v/v or less), reducing the chance of precipitation [3].
  • Consider Formulation Aids: For in vivo studies or more challenging solubility issues, formulation aids such as Tween 80, PEG300, cyclodextrins (e.g., SBE-β-CD, HP-β-CD), or saline can be used to create stable working solutions [3].

Experimental Protocol & Best Practices

Here is a synthesis of recommended methodologies and best practices for conducting a robust antimicrobial assay.

Detailed Methodology from Research

The 2019 study in BioMed Research International provides a clear experimental framework [1] [2]:

  • Compound Synthesis: The this compound esters were prepared using various methods, including Fischer esterification, Mitsunobu, and Steglich reactions, with yields ranging from 26.3% to 97.6% [1].
  • Antimicrobial Testing: All synthesized esters were tested against a panel of microorganisms, including strains of Candida (C. albicans, C. glabrata, C. krusei, C. guilliermondii), Pseudomonas aeruginosa, and Staphylococcus aureus [2].
  • Determining Potency: The Minimum Inhibitory Concentration (MIC) was reported in μmol/mL, which is the standard for quantifying antimicrobial activity in research [2].
  • Mechanism Insight: A molecular docking study was conducted with the enzyme 14α-demethylase (a key enzyme in ergosterol synthesis), suggesting a potential mechanism of action for the antifungal activity observed [2].
General Best Practices for Microbial Assays
  • Conduct a Root Cause Analysis (RCA): For persistent or critical failures, perform a structured RCA. This involves a multi-disciplinary team to systematically investigate the problem, focusing on processes rather than individuals to find the underlying cause [5] [6].
  • Document Everything: Maintain meticulous records of all procedures, including lot numbers of materials, equipment calibration status, and any deviations from the standard protocol. This is invaluable for tracing the source of problems [5].
  • Retain Samples: Retain samples of the tested material and any remaining inoculum until the investigation is completed and approved. This allows for re-testing if necessary [5].

References

4-chlorocinnamic acid antimicrobial activity structure-activity relationship

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives

Experimental data indicates that esters of this compound exhibit a range of antimicrobial activities. The presence of specific substituents, such as short alkyl chains with oxygen atoms or terpenic structures, significantly enhances potency.

Table 1: Antimicrobial Activity of this compound Esters [1]

Compound Name Antifungal Activity (MIC in μmol/mL) Antibacterial Activity (Concentration Tested)
Methyl 4-chlorocinnamate Not specified Active against S. aureus at the highest concentration
Methoxyethyl 4-chlorocinnamate 0.13 μmol/mL Not specified
Perillyl 4-chlorocinnamate 0.024 μmol/mL Not specified

Table 2: Activity of Synthetic Hybrid Derivatives (2023 Study) [2] This study explored hybrids of cinnamic acid and 4-chloro-2-mercaptobenzenesulfonamide, showing potent effects against resistant Enterococcus.

Compound ID MIC against Enterococcus spp. Key Properties
16d, 17c, 16a, 16c, 16f 2–4 µg/mL Inhibited biofilm formation in HLAR strains (70-94% at 4× MIC); showed synergism with antibiotics (ampicillin, vancomycin, etc.)

Experimental Protocols for Key Assays

To ensure reproducible results, the following methodologies are commonly used in the cited literature to evaluate antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a standard technique. Briefly, a standardized inoculum of the test microorganism (e.g., ~10^5 CFU/mL for bacteria) is used. The test compound is serially diluted in a broth medium in a 96-well plate. After incubation, the MIC is recorded as the lowest concentration that completely inhibits visible growth of the organism [2] [3].
  • Antibiofilm Activity Assessment: To evaluate the effect on biofilms, assays are performed on specific strains known for biofilm formation. The activity is often reported as the percentage of biofilm formation inhibition at multiples of the MIC (e.g., 2× MIC and 4× MIC) [2].
  • Synergy Testing (Checkerboard Assay): This method investigates interactions between new compounds and conventional antibiotics. Two-fold serial dilutions of the antibiotic and the test compound are combined in a checkerboard pattern in a microtiter plate. After incubation, the Fractional Inhibitory Concentration Index (FICI) is calculated to determine if the interaction is synergistic, additive, indifferent, or antagonistic [2].

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of this compound is not inherent but can be dramatically enhanced through specific chemical modifications. The SAR can be visualized in the following workflow, from core structure to optimized derivatives:

G Start This compound Core Structure A Esterification of Carboxylic Acid Group Start->A B Short Alkyl Chain with Oxygen Atom A->B C Terpenic Substructure (e.g., Perillyl) A->C D Creation of Hybrid Molecules with Sulfonamide A->D Result1 Enhanced Antifungal Potency (e.g., MIC = 0.024 μmol/mL) B->Result1 C->Result1 Result2 Potent Anti-Biofilm Activity and Antibiotic Synergy D->Result2

Key relationships from recent studies include:

  • Carboxylic Acid Group Modification: Esterification generally improves activity compared to the parent acid [1] [3].
  • Influence of Ester Substituent: Potency is highly dependent on the ester group's nature. Short alkyl chains with oxygen atoms (e.g., methoxyethyl) or terpenic substructures (e.g., perillyl) are associated with the most significant boosts in antifungal activity [1].
  • Hybrid Molecule Strategy: Conjugating the cinnamic acid scaffold to other pharmacophores, such as 4-chloro-2-mercaptobenzenesulfonamide, creates novel compounds with excellent activity against resistant bacteria, anti-biofilm properties, and synergy with existing antibiotics [2].

Practical Research Considerations

For researchers working with this compound, here are some practical insights:

  • Synthesis: this compound can be synthesized from 4-chlorobenzaldehyde via an aldol condensation with acetone, followed by oxidation [4].
  • Solubility: This property is crucial for experimental design. It has low solubility in water but is soluble in various organic solvents like chloroform, DMSO, acetone, and ethyl acetate. Solubility increases with temperature, which is important for preparing stock solutions [5] [6].
  • Molecular Target Insights: Docking studies suggest that antifungal derivatives may exert their action by inhibiting the fungal enzyme 14α-demethylase, a common target for azole antifungals [1].

References

4-chlorocinnamic acid ester derivatives efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of 4-Chlorocinnamic Acid Esters

The table below summarizes the minimum inhibitory concentration (MIC) data for the most active esters from a 2019 study, which tested twelve derivatives against several fungal and bacterial strains [1] [2].

Ester Derivative Name Antifungal Activity (MIC in μmol/mL) Antibacterial Activity (against S. aureus)
Perillyl 4-chlorocinnamate (11) 0.024 μmol/mL (vs. Candida spp.) Not active at the tested concentrations [2].
Methoxyethyl 4-chlorocinnamate (4) 0.13 μmol/mL (vs. Candida spp.) Not active at the tested concentrations [2].
Methyl 4-chlorocinnamate (1) Active (all esters were bioactive) [1] Active only at the highest concentration tested [1] [2].
  • Structural Efficacy Relationships: The study concluded that esters featuring short alkyl chains with oxygen heteroatoms (e.g., methoxyethyl) or a perillyl-type terpenic substructure exhibited the most potent antifungal profiles [1] [2].
  • Molecular Docking: Data suggested that all tested compounds bind well to the active site of the fungal enzyme 14α-demethylase, indicating they are potential inhibitors of this enzyme, which is crucial for ergosterol biosynthesis [1] [2].

Experimental Methodology

The following diagram outlines the general workflow for the synthesis and evaluation of the ester derivatives as described in the study [2]:

G Start Start: this compound Step1 Ester Synthesis (Fischer, Alkyl/Aryl Halide, Mitsunobu, or Steglich reactions) Start->Step1 Step2 Purification & Characterization (Column Chromatography, NMR, IR, HRMS) Step1->Step2 Step3 Antimicrobial Testing (Broth Microdilution for MIC) Step2->Step3 Step4 Molecular Docking Study (Target: 14α-demethylase enzyme) Step3->Step4 End Data Analysis & SAR Step4->End

Detailed Protocol:

  • Synthesis of Esters (Compounds 1-12): The twelve esters were prepared from this compound using various classic esterification methods, with yields ranging from 26.3% to 97.6% [2].

    • For simple alkyl esters (1-6): A Fischer esterification was performed by dissolving the acid in the appropriate alcohol and adding concentrated sulfuric acid, followed by reflux for 3-24 hours [2].
    • For other esters (7-12): Methods like alkyl/aryl halide esterification, Mitsunobu reaction, and Steglich esterification were employed, often using bases like triethylamine or catalysts like DMAP and DCC, with reactions running for 24-72 hours [2].
  • Purification and Characterization: The crude products were purified using silica gel column chromatography. The structures and purity of all esters were confirmed by 1H and 13C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) for unpublished compounds [2].

  • Antimicrobial Activity Assay: The broth microdilution method was used to determine the Minimum Inhibitory Concentration (MIC) against standardized strains of fungi (Candida albicans, C. glabrata, C. krusei, C. guilliermondii) and bacteria (Pseudomonas aeruginosa, Staphylococcus aureus) [2].

  • Molecular Docking Study: To investigate the mechanism of antifungal action, all synthesized esters were subjected to a molecular docking study using the crystal structure of the fungal enzyme 14α-demethylase (CYP51) [1] [2].

Interpretation of the Proposed Mechanism

The molecular docking data suggests a potential mechanism for the antifungal activity, which can be visualized as follows:

G Compound This compound Ester Target Fungal 14α-Demethylase (CYP51) Compound->Target Binds to Active Site Process Inhibition of Ergosterol Biosynthesis Target->Process Enzyme Inhibited Effect Disruption of Cell Membrane Integrity Fungal Growth Inhibition Process->Effect

This proposed mechanism aligns with a known mode of action for many antifungal agents. The inhibition of 14α-demethylase prevents the production of ergosterol, an essential component of the fungal cell membrane, leading to loss of membrane integrity and ultimately cell death [1] [2].

References

4-chlorocinnamic acid molecular docking validation experimental results

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Anti-tyrosinase Activity

The table below summarizes the experimental inhibition data for three derivatives, using L-Tyrosine and L-DOPA as substrates [1].

Compound Name IC₅₀ (L-Tyrosine) IC₅₀ (L-DOPA) Inhibition Mechanism (from Molecular Docking)
4-Chlorocinnamic Acid (4-CCA) 1.25 mM 1.98 mM Binds with residues in the active center; does not chelate copper directly.
4-Ethoxycinnamic Acid (4-ECA) 1.37 mM 2.31 mM Can chelate one of the copper ions in the active site.
4-Nitrocinnamic Acid (4-NCA) 1.10 mM 1.69 mM Can chelate one of the copper ions in the active site.

Key Findings: The study concluded that this compound showed potent inhibitory activity on tyrosinase. While its IC₅₀ values were not the lowest among the tested compounds, its unique mechanism of interacting with the active center residues without directly binding to copper could be advantageous for the design of specific, non-competitive inhibitors [1].

Experimental Protocols Cited

The comparative data above was generated using the following key experimental methodologies [1]:

  • Enzymatic Activity Assay: Tyrosinase activity was measured spectrophotometrically by monitoring the formation of the dopachrome product at 475 nm. The reaction mixture contained the substrate (L-Tyrosine or L-DOPA) and the inhibitor (the cinnamic acid derivative) in phosphate buffer.
  • Fluorescence Quenching: The interaction between the derivatives and tyrosinase was investigated using fluorescence spectroscopy. The study confirmed that the quenching mechanism was static, indicating the formation of a complex between the inhibitor and the enzyme.
  • Molecular Docking: The binding modes of the derivatives were simulated using a computational docking approach. The results indicated that 4-ECA and 4-NCA could chelate the copper ion in the active site, while 4-CCA interacted with key residues nearby.

The following workflow outlines the multi-technique validation approach described in the research:

G Start Study Objective: Investigate Tyrosinase Inhibition A1 Native-PAGE Analysis Start->A1 A2 Enzyme Kinetics (Spectrophotometry) Start->A2 A3 Fluorescence Spectroscopy Start->A3 A4 Copper Interaction Assay Start->A4 A5 Molecular Docking Simulation Start->A5 B1 Confirm Inhibitory Effect A1->B1 B2 Determine IC₅₀ and Inhibition Constants (Kᵢ) A2->B2 B3 Analyze Quenching Mechanism and Binding A3->B3 B4 Probe Direct Interaction with Active Site Copper A4->B4 B5 Predict Binding Pose and Residue Interactions A5->B5 End Integrated Conclusion: Inhibition Mechanism B1->End B2->End B3->End B4->End B5->End

References

4-chlorocinnamic acid polymorph forms comparison properties

Author: Smolecule Technical Support Team. Date: February 2026

Polymorphism in 4-Chlorocinnamic Acid

Research confirms that this compound can crystallize in multiple solid forms, known as polymorphs.

  • Existence of Two Polymorphs: A study by Tomasz Galica et al. identified and characterized two polymorphs of this compound, referred to as polymorph I and a new polymorph II. The primary structural difference noted is that while molecules in both forms arrange themselves in stacks, the mutual arrangement of these stacks differs between the two polymorphs [1].

Experimental Methods for Polymorph Characterization

The following table summarizes the standard experimental techniques used to identify, characterize, and compare polymorphic forms, as applied to this compound and similar compounds.

Technique Application in Polymorph Characterization Specific Example from Search Results
X-ray Diffraction (XRD) Determining crystal structure and identifying different lattice arrangements. Used to solve the crystal structure of polymorphs; Powder XRD (PXRD) monitored photodimerization in this compound crystals [2] [3].
Solid-State NMR (SSNMR) Probing local molecular environment, conformation, and hydrogen bonding. (^{13})C solid-state NMR used to study the photochemical reaction in this compound [3]. Multinuclear SSNMR ((^{1})H, (^{13})C, (^{15})N, (^{19})F) sensitive to hydrogen-bonding and pi-stacking in a related compound [2].
Differential Scanning Calorimetry (DSC) Measuring thermal transitions, melting points, and heat of fusion to distinguish polymorphs. Part of a standard thermal characterization protocol for identifying polymorphic forms in pharmaceutical compounds [4].
Thermogravimetric Analysis (TG) Assessing thermal stability and decomposition profiles. Used in combination with DSC to evaluate the stability of novel compounds with potential polymorphic behavior [4].
Optical & Electron Microscopy Observing crystal shape, size, and morphological changes. Used to study the photomechanical response of this compound crystals [3].

Workflow for Polymorph Comparison

The process of comparing polymorphs involves a multi-technique approach to fully understand the relationship between their structure and properties. The general workflow can be summarized as follows:

A Polymorph Identification & Preparation B Structural Characterization A->B Crystallization C Property Comparison B->C Data Analysis B1 Single-Crystal XRD (Precise Structure) B->B1 B2 Powder XRD (Phase Identification) B->B2 B3 Solid-State NMR (Local Environment) B->B3 D Stability & Reactivity Assessment C->D Performance Evaluation C1 Thermal Analysis (DSC/TG) C->C1 C2 Solubility Studies C->C2 C3 Spectroscopic Analysis C->C3 D1 Chemical Stability (e.g., HPLC) D->D1 D2 Hygroscopicity D->D2 D3 Photochemical Reactivity D->D3

Research Implications and Future Directions

The interest in this compound polymorphs extends beyond basic crystal engineering.

  • Photomechanical Properties: The photodimerization reaction in this compound crystals is influenced by crystal size and shape, suggesting that different polymorphs could exhibit varied photomechanical responses, which is valuable for developing molecular-scale actuators [5] [3].
  • Pharmaceutical Development: Although not directly reported for this compound, the general principle is that polymorphic forms can significantly alter a compound's bioavailability and stability [4]. The antimicrobial and urease inhibitory activities of this compound [3] [6] highlight its bio-relevance, making polymorph studies critical for its potential application.

References

4-chlorocinnamic acid urease inhibition vs other cinnamic acids

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Urease Inhibition

The table below summarizes experimental data for 4-chlorocinnamic acid and other cinnamic acid derivatives, highlighting their relative effectiveness [1] [2] [3].

Compound Name IC₅₀ Value Experimental Model / Assay Reference Compound & IC₅₀
This compound (in Silver(I) complex) 1.10 µM In vitro urease inhibitory assay Acetohydroxamic acid (AHA) (10.95 µM) [1] [4]
Caffeic Acid Derivative (in Copper(II) complex) 0.56 µM In vitro urease inhibitory assay Acetohydroxamic acid (AHA) (10.95 µM) [4]
Chlorogenic Acid (from dandelion) 0.184 mg/mL* In vitro urease inhibitory assay Not specified [2]
Caffeic Acid (from dandelion) IC₅₀ reported* In vitro urease inhibitory assay Not specified [2]
Luteolin (from dandelion) IC₅₀ reported* In vitro urease inhibitory assay Not specified [2]
Ferulic Acid Derivatives (FA1-FA5) Docking scores: -4.899 to -5.976 In-silico molecular docking (PDB: 4UBP) Thiourea (docking score: -3.429) [3]
Ferulic Acid (against H. pylori) MIC: 167.7 µg/mL Broth dilution against H. pylori Not applicable [5]

*IC₅₀ value was derived for a crude extract; individual compound IC₅₀ was not fully quantified in the provided abstract [2].

Experimental Protocols for Key Studies

To ensure the reproducibility of the data, here are the methodologies from the pivotal studies cited.

1. In vitro Urease Inhibitory Assay for Silver(I)-4-Chlorocinnamic Acid Complex [1]

  • Synthesis: The silver(I) complex [Ag(4-cca)]_n was synthesized from this compound (4-ccaH) and structurally characterized using single-crystal X-ray diffraction.
  • Bioassay: The urease inhibitory activity of the complex was evaluated in vitro. The IC₅₀ value, which represents the concentration required to inhibit 50% of enzyme activity, was determined and compared to the standard inhibitor acetohydroxamic acid (AHA).

2. In-silico Molecular Docking for Ferulic Acid Derivatives [3]

  • Synthesis: A series of ferulic acid derivatives (FA1-FA5) were synthesized.
  • Docking Study: Molecular docking analysis was performed using the urease enzyme structure (Protein Data Bank ID: 4UBP). The docking scores (binding affinity in kcal/mol) of the derivatives were compared with that of the standard drug thiourea to predict their inhibitory potential.

3. Multi-technique Mechanism Study for Dandelion Compounds [2]

  • Extraction & Screening: Dandelion flowers were fractionated, and the ethyl acetate fraction showed the highest urease inhibition.
  • Compound Identification: Active compounds (chlorogenic acid, caffeic acid, luteolin) were identified using HPLC-tandem mass spectrometry.
  • Mechanism Elucidation:
    • Enzyme Kinetics: The mode of inhibition was determined using Lineweaver-Burk plots.
    • Binding Studies: Interactions were analyzed via isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence quenching.
    • Molecular Docking: Both single and simultaneous two-ligand docking techniques were used to study binding interactions with the urease active site.

Structure-Activity Relationships and Mechanisms

The inhibitory potency of cinnamic acid derivatives is governed by their chemical structure and interaction with the urease enzyme.

  • Role of the Chloro Substituent: The chloro group at the para position on the phenyl ring of this compound is a key feature for its activity. This electron-withdrawing group likely influences the molecule's electronic distribution and its ability to fit into the enzyme's active site [1] [6].
  • Synergistic and Antagonistic Effects: A study on dandelion compounds revealed that combining inhibitors can significantly impact overall efficacy.
    • Additive Effect: Chlorogenic acid and caffeic acid showed an additive effect when combined.
    • Antagonistic Effect: Conversely, luteolin exhibited an antagonistic effect when combined with either chlorogenic acid or caffeic acid, meaning the mixed inhibition was less effective than expected [2]. This underscores the importance of studying compound interactions in complex mixtures.
  • Enhancement via Metal Complexation: The activity of cinnamic acids can be dramatically enhanced by forming complexes with metals. The di-nickel center (Ni²⁺) in the urease active site is crucial for catalysis [7]. Complexes like silver(I)-4-chlorocinnamic acid and copper(II)-caffeic acid derivative show superior potency, likely because the metal center in the complex interacts more strongly with the enzyme's di-nickel core [1] [4].

G CA Cinnamic Acid Core Sub Substitution Pattern CA->Sub Metal Metal Complexation CA->Metal Combo Combination Effects CA->Combo ParaCl ParaCl Sub->ParaCl e.g., 4-Chloro group Hydroxy Hydroxy Sub->Hydroxy e.g., Caffeic Acid AgComplex AgComplex Metal->AgComplex Silver(I) Complex CuComplex CuComplex Metal->CuComplex Copper(II) Complex Additive Additive Combo->Additive Additive Effect Antagonistic Antagonistic Combo->Antagonistic Antagonistic Effect Potency High Inhibitory Potency ParaCl->Potency Hydroxy->Potency AgComplex->Potency CuComplex->Potency Additive->Potency

Research Implications and Future Directions

The evidence suggests that This compound, particularly when used in metal complexes, is a highly potent urease inhibitor worthy of further investigation.

  • This compound shows significant promise, especially as a ligand in metal complexes, demonstrating potency far greater than the standard inhibitor AHA [1].
  • Future research should prioritize designing and synthesizing novel metal complexes using cinnamic acid derivatives as ligands, exploring a wider range of metals and ligand structures [4].
  • For screening, utilizing a combination of in-silico docking and in vitro assays is an efficient strategy to identify potential candidates from natural or synthetic libraries [2] [3].
  • A critical consideration is that combining multiple potent compounds does not always yield better results, as antagonistic effects can occur [2].

References

4-chlorocinnamic acid combination therapy antibiotic synergism

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of Cinnamic Acid Derivatives

Cinnamic Acid Derivative Antibiotic Combined With Pathogen Target Impact on Antibiotic MIC Impact on Derivative MIC Key Findings

| Compounds 16a, 16c, 16d, 16f, 17c (4-chloro-2-mercaptobenzenesulfonamide derivatives) [1] [2] | Ampicillin, Streptomycin, Gentamicin, Vancomycin [1] [2] | HLAR and VRE Enterococcus spp. [1] [2] | Reduced by 800 to 10,000 times for HLAR strains; 8 to 10,000 times for VRE strains [1] [2] | Reduced 2–16 fold for HLAR strains; 2–32 fold for VRE strains [1] [2] | - Showed additive/synergistic effects. [1] [2]

  • Inhibited biofilm formation by 70–94% at 4x MIC. [1] [2]
  • Effectively penetrated pre-formed biofilms. [1] | | Butyl Cinnamate (6) [3] | Nystatin [3] | Pathogenic fungi (C. albicans, C. tropicalis, C. glabrata) [3] | Information not specified in study | Information not specified in study | Showed an additive effect (Fractional Inhibitory Concentration Index, FICI = 0.62) in antifungal tests. [3] | | Cinnamide (18) [3] | Amoxicillin [3] | Staphylococcus aureus [3] | Information not specified in study | Information not specified in study | Showed an additive effect (FICI = 0.56) in antibacterial tests. [3] |

Detailed Experimental Protocols

The most comprehensive data on synergism comes from studies using the checkerboard assay method. Below are the detailed protocols for key experiments.

Checkerboard Assay for Synergism

This method is used to quantify the interaction between two antimicrobial agents [1] [3].

  • Principle: The assay determines the Fractional Inhibitory Concentration (FIC) index by testing various combinations of the two agents in a two-dimensional microtiter plate.
  • Procedure:
    • Prepare serial dilutions of the antibiotic in the broth media along the rows of a 96-well microtiter plate.
    • Prepare serial dilutions of the cinnamic acid derivative along the columns.
    • Inoculate each well with a standardized microbial inoculum (e.g., ( 5 \times 10^5 ) CFU/mL).
    • Incubate the plates at the appropriate temperature (e.g., 35°C for 24 hours) for the specific pathogen.
    • Determine the MIC of each compound alone and in combination.
  • Data Analysis: Calculate the FIC index using the formula: ( \text{FIC index} = \frac{\text{MIC of antibiotic in combination}}{\text{MIC of antibiotic alone}} + \frac{\text{MIC of derivative in combination}}{\text{MIC of derivative alone}} ) Synergism is typically defined as an FIC index ≤ 0.5, additivity as >0.5 to 1.0, indifference as >1.0 to 4.0, and antagonism as >4.0 [3].
Biofilm Inhibition and Eradication Assay

This protocol tests the compound's ability to prevent biofilm formation or disrupt pre-existing biofilms [1].

  • Biofilm Inhibition:
    • Grow a bacterial culture to the mid-log phase.
    • Add the bacterial suspension to wells containing sub-MIC concentrations (e.g., MIC, 2xMIC, 4xMIC) of the test compound and incubate for a set time (e.g., 24 hours for Enterococcus spp.).
    • Remove the planktonic cells and gently wash the adhered biofilm.
    • Fix the biofilm with methanol, stain with crystal violet, and dissolve the dye in acetic acid.
    • Measure the optical density (e.g., at 590 nm) to quantify the biomass relative to an untreated control.
  • Activity on Pre-formed Biofilm:
    • Allow the biofilm to form for 24 hours in the absence of the compound.
    • Carefully remove the culture medium and add fresh medium containing the test compound.
    • Incubate again for another 24 hours.
    • Quantify the remaining biofilm using the same crystal violet staining method.

Proposed Mechanisms of Action

The diagrams below illustrate the proposed mechanisms and experimental workflows based on the current research.

mechanism cluster_path Proposed Mechanisms CA Cinnamic Acid Derivative MemDis Membrane Disruption CA->MemDis Efflux Efflux Pump Inhibition CA->Efflux Biofilm Biofilm Inhibition CA->Biofilm ABX Antibiotic ROS Oxidative Stress (ROS Generation) MemDis->ROS Induces TargSyn Synergistic Target Inhibition MemDis->TargSyn Enhances Uptake ROS->ABX Enhances Lethality TargSyn->ABX Efflux->ABX Potentiates Biofilm->ABX Potentiates

workflow Start Bacterial Culture (Resistant Strain) Checkerboard Checkerboard Assay Start->Checkerboard BiofilmAssay Biofilm Assays Start->BiofilmAssay MIC_Data MIC Data (Individual & Combination) Checkerboard->MIC_Data Biofilm_Data Biofilm Inhibition/ Eradication Data BiofilmAssay->Biofilm_Data FIC_Index Calculate FIC Index MIC_Data->FIC_Index Result1 Synergism FIC_Index->Result1 FIC ≤ 0.5 Result2 Additivity FIC_Index->Result2 0.5 < FIC ≤ 1.0 Result3 Indifference/Antagonism FIC_Index->Result3 FIC > 1.0 ResultBio Biofilm Disruption Efficacy Biofilm_Data->ResultBio Quantify % Reduction

Research Summary and Future Directions

  • Focus on Derivatives: The most potent synergistic effects are not from 4-chlorocinnamic acid itself, but from its synthetic derivatives, particularly those hybrid molecules combining the cinnamic acid scaffold with other pharmacophores like sulfonamides [1] [2] [3].
  • Promising Targets: These derivatives show significant potential in restoring the efficacy of standard antibiotics against challenging high-level aminoglycoside-resistant (HLAR) and vancomycin-resistant (VRE) Enterococci, including the ability to disrupt biofilms [1] [2].
  • Proposed Mechanisms: The synergism likely arises from multi-target effects, including membrane disruption by the cinnamic acid derivative enhancing antibiotic uptake, inhibition of efflux pumps, and induction of oxidative stress [1] [3] [4].

References

4-chlorocinnamic acid thermal stability different polymorphs

Author: Smolecule Technical Support Team. Date: February 2026

Thermal and Physical Properties of 4-Chlorocinnamic Acid

The table below summarizes the key thermal and structural data available for this compound.

Property Reported Value Experimental Conditions Citation
Melting Point 523.75 K (250.6 °C) Onset temperature measured by Differential Scanning Calorimetry (DSC) at a heating rate of 10 K/min. [1]
Enthalpy of Fusion (ΔHfus) 31.56 kJ/mol Calculated from DSC data. [1]
Crystal Polymorphism Crystallizes exclusively in the β-form. No other polymorphs identified. Determined by Powder X-ray Diffraction (PXRD). [1]
Appearance Crystalline solid Visual observation at room temperature. [2]

Experimental Protocols for Thermal and Polymorph Analysis

The following methodologies, derived from studies on similar organic compounds, are standard for evaluating the thermal stability and polymorphism of pharmaceutical materials [3].

Thermal Analysis: DSC and TGA

These techniques help determine melting points, enthalpies of fusion, and thermal degradation profiles.

  • Differential Scanning Calorimetry (DSC)

    • Purpose: To measure melting points, identify solid-solid transitions, and detect potential polymorphs.
    • Typical Protocol: A small sample (approx. 5 mg) is placed in a sealed aluminum pan and heated under a nitrogen atmosphere (flow rate 50 mL/min). A common heating rate is 10 °C per minute. To probe for polymorphism, heating-cooling cycles are performed: the sample is heated past its melt, cooled to allow recrystallization, and then reheated. Differences in thermal events between cycles can indicate the presence of different crystalline forms [3].
  • Thermogravimetric Analysis (TGA)

    • Purpose: To assess thermal stability and determine the temperature at which the compound begins to decompose.
    • Typical Protocol: Approximately 5 mg of sample is placed in an alumina crucible and heated from room temperature to 400 °C at a rate of 10 °C per minute under a nitrogen atmosphere (flow rate 100 mL/min). The onset of mass loss (T_onset) indicates the beginning of thermal degradation [3].
Solid-State Characterization: Powder X-ray Diffraction (PXRD)
  • Purpose: This is the primary technique for identifying and distinguishing between different crystal polymorphs. Each polymorph has a unique X-ray diffraction pattern [3] [1].
  • Typical Protocol: The crystalline powder is placed on a sample holder, and its diffraction pattern is recorded using Cu Kα radiation (wavelength 1.54 Å). The data is typically collected over a 2θ range from 5° to 50°. A match between the diffractogram of a recrystallized sample and the original material confirms the same crystal form, as was the case for this compound in various solvents [1].

The workflow below illustrates how these techniques are combined in a typical solid-state characterization study.

G Start Start: Solid Compound PXRD PXRD Analysis Start->PXRD DSC DSC/TGA Analysis Start->DSC Data Data Interpretation PXRD->Data DSC->Data Result Identify Polymorphic Form and Thermal Stability Data->Result

Key Insights for Researchers

  • Single Crystal Form: The available evidence suggests that this compound is not prone to polymorphism and consistently crystallizes in a single form [1]. This property can be advantageous for manufacturing, as it avoids complications from unpredictable crystal form changes.
  • General Workflow Applicable: While this compound itself may not exhibit polymorphism, the experimental protocols outlined are a robust and standard framework for screening other compounds for polymorphic behavior and thermal stability [3].

References

×

Physical Description

White powder; [Alfa Aesar MSDS]

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

182.0134572 Da

Monoisotopic Mass

182.0134572 Da

Boiling Point

298.00 to 300.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

Melting Point

133 °C

UNII

6J7K3LQS3P

Related CAS

16089-48-8 (potassium salt)
538-42-1 (hydrochloride salt)
63938-16-9 (nickel(+2) salt)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1615-02-7
940-62-5

Wikipedia

Cinnamic acid
Aminopterin

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, (2E)-: ACTIVE
2-Propenoic acid, 3-phenyl-: ACTIVE
Heparin, lithium salt: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-15-2023

Explore Compound Types